2,4,5-Trimethylbenzenesulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHIKFWALHYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536275 | |
| Record name | 2,4,5-Trimethylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92890-80-7 | |
| Record name | 2,4,5-Trimethylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Bonding of 2,4,5-Trimethylbenzenesulfonyl Chloride
Introduction: The Significance of Substituted Arylsulfonyl Chlorides
Arylsulfonyl chlorides are a cornerstone class of reagents in organic synthesis, prized for their ability to introduce the sulfonyl (-SO2-) functional group into a wide array of molecules. This moiety is a key component in numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of substituents on the aromatic ring, such as the methyl groups in trimethylbenzenesulfonyl chloride, allows for the fine-tuning of the reagent's reactivity and physical properties. While the 2,4,6-isomer (mesitylenesulfonyl chloride) is widely studied and utilized, the 2,4,5-isomer presents a unique substitution pattern that influences its electronic and steric characteristics, making it a molecule of significant interest for researchers and drug development professionals. This guide provides an in-depth analysis of the structure and bonding of 2,4,5-trimethylbenzenesulfonyl chloride, offering insights into its predicted properties and potential applications.
Molecular Structure and Bonding
The molecular structure of 2,4,5-trimethylbenzenesulfonyl chloride is characterized by a central benzene ring to which a sulfonyl chloride group and three methyl groups are attached.
Caption: Molecular structure of 2,4,5-Trimethylbenzenesulfonyl chloride.
Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the sulfur atom in the sulfonyl chloride group is predicted to have a tetrahedral geometry. The sulfur atom is bonded to two oxygen atoms, one chlorine atom, and one carbon atom of the benzene ring. The S=O bonds are double bonds, and the S-Cl and S-C bonds are single bonds. The benzene ring is planar, with the carbon atoms being sp2 hybridized.
The three methyl groups on the benzene ring are electron-donating, which increases the electron density of the ring. Conversely, the sulfonyl chloride group is strongly electron-withdrawing, which decreases the electron density of the ring. The interplay of these electronic effects influences the reactivity of the molecule, particularly the susceptibility of the sulfonyl chloride group to nucleophilic attack.
Comparative Analysis with 2,4,6-Trimethylbenzenesulfonyl Chloride
The isomeric 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) is a well-characterized compound, and a comparison with it provides valuable insights into the properties of the 2,4,5-isomer.
| Property | 2,4,5-Trimethylbenzenesulfonyl Chloride (Predicted) | 2,4,6-Trimethylbenzenesulfonyl Chloride (Experimental) |
| Symmetry | Lower (C1 point group) | Higher (C2v point group) |
| Melting Point | Predicted to be a low-melting solid | 55-57 °C[2] |
| ¹H NMR Spectrum | More complex, with distinct signals for each aromatic proton and methyl group. | Simpler, with one signal for the two equivalent aromatic protons and two signals for the methyl groups.[3] |
| ¹³C NMR Spectrum | More complex, with nine distinct signals. | Simpler, with fewer signals due to symmetry. |
The lower symmetry of the 2,4,5-isomer is the most significant structural difference. This lack of symmetry would result in more complex NMR spectra, as the corresponding protons and carbon atoms are not chemically equivalent.
Predicted Spectroscopic Data
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | - Three singlets for the three methyl groups, each integrating to 3H. - Two singlets for the two aromatic protons, each integrating to 1H. |
| ¹³C NMR | - Nine distinct signals: six for the aromatic carbons and three for the methyl carbons. |
| IR Spectroscopy | - Strong absorptions around 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹ corresponding to the asymmetric and symmetric SO₂ stretching vibrations, respectively. - C-H stretching vibrations for the aromatic and methyl groups around 3100-3000 cm⁻¹ and 2980-2880 cm⁻¹, respectively. - C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (218.7 g/mol ). - Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S). - Fragmentation patterns involving the loss of Cl, SO₂, and methyl groups. |
Synthesis and Reactivity
A plausible synthetic route for 2,4,5-trimethylbenzenesulfonyl chloride is the chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene).
Caption: Proposed synthetic workflow for 2,4,5-trimethylbenzenesulfonyl chloride.
Generalized Experimental Protocol:
-
Reaction Setup: A reaction vessel is charged with 1,2,4-trimethylbenzene and cooled in an ice bath.
-
Addition of Reagent: Chlorosulfonic acid is added dropwise to the cooled and stirred 1,2,4-trimethylbenzene. The temperature is maintained below 10 °C.
-
Reaction: The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
Purification: The crude product is filtered, washed with cold water, and can be further purified by recrystallization from a suitable solvent.
The reactivity of 2,4,5-trimethylbenzenesulfonyl chloride is expected to be that of a typical arylsulfonyl chloride. The sulfonyl chloride group is a potent electrophile and will readily react with nucleophiles.
Caption: General reaction scheme of 2,4,5-trimethylbenzenesulfonyl chloride with nucleophiles.
Applications in Research and Drug Development
By analogy with its 2,4,6-isomer and other arylsulfonyl chlorides, 2,4,5-trimethylbenzenesulfonyl chloride is a valuable building block in several areas:
-
Pharmaceutical Synthesis: It can be used to synthesize sulfonamides, a class of drugs with a wide range of therapeutic applications, including antibacterial, diuretic, and hypoglycemic agents.[1]
-
Protecting Group Chemistry: The trimethylbenzenesulfonyl group can be used as a protecting group for amines.
-
Agrochemicals: It can serve as an intermediate in the synthesis of herbicides and pesticides.[4]
Safety and Handling
Arylsulfonyl chlorides, including the 2,4,5-trimethyl isomer, should be handled with care in a well-ventilated fume hood. They are generally corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn.[5]
Conclusion
2,4,5-Trimethylbenzenesulfonyl chloride is a molecule with significant potential in organic synthesis and drug discovery. While experimental data on its structure and properties are limited, theoretical predictions and comparisons with its well-studied 2,4,6-isomer provide a solid foundation for understanding its chemical behavior. Further experimental investigation into this compound is warranted to fully elucidate its properties and unlock its potential applications.
References
-
Organic Syntheses. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Retrieved January 26, 2026, from [Link]
-
Universe Enterprise. (2023, June 29). 2,4,6-Trimethylbenzenesulfonyl Chloride: A Key Intermediate for Pharma & Agrochemicals. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 2-Mesitylenesulfonyl chloride. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). Mesityl Chloride. Retrieved January 26, 2026, from [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride, 2,4,6-trimethyl-. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2006). N-(2-Chlorophenyl)benzenesulfonamide. Retrieved January 26, 2026, from [Link]
- Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 26, 2026, from [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved January 26, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved January 26, 2026, from [Link]
-
ChemBK. (n.d.). 2-Mesitylenesulfonyl chloride,2,4,6-Trimethylbenzenesulfonyl chloride. Retrieved January 26, 2026, from [Link]
-
The Good Scents Company. (n.d.). 2-mesitylene sulfonyl chloride. Retrieved January 26, 2026, from [Link]
- Google Patents. (2016). CN105753751A - High-purity benzene sulfonyl chloride synthetic method.
-
NIST. (n.d.). Benzenesulfonyl chloride. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
Sources
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- 2. chembk.com [chembk.com]
- 3. Mesitylene-2-sulfonyl chloride(773-64-8) 1H NMR spectrum [chemicalbook.com]
- 4. CAS 773-64-8: Mesitylenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 5. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Handling of 2,4,5-Trimethylbenzenesulfonyl Chloride
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile, solvent compatibility, and handling protocols for 2,4,5-Trimethylbenzenesulfonyl chloride (2,4,5-TMBSC) . Unlike its more common isomer, 2,4,6-trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride), the 2,4,5-isomer possesses a distinct steric profile that significantly influences its reactivity and stability in solution.
Critical Insight: The absence of a second ortho-methyl group in 2,4,5-TMBSC renders the sulfonyl center more accessible to nucleophiles. Consequently, this compound exhibits faster hydrolysis rates and higher reactivity than the mesityl analog, necessitating stricter anhydrous conditions during dissolution and storage.
Physicochemical Profile
Understanding the molecular geometry is prerequisite to predicting solubility behavior. The 2,4,5-substitution pattern creates a "steric window" that facilitates both solvation and unwanted solvolysis.
Structural Comparison & Steric Access
The following diagram illustrates the steric difference between the robust 2,4,6-isomer and the more reactive 2,4,5-isomer.
Figure 1: Steric accessibility comparison. The 2,4,5-isomer lacks the protective methyl group at position 6, increasing susceptibility to nucleophilic attack in polar protic solvents.
Physical State: 2,4,5-TMBSC is typically isolated as a white to off-white crystalline solid. Melting Point: Lower than the 2,4,6-isomer (55–57 °C), often requiring cold storage to prevent "oiling out" due to impurities or moisture absorption.
Solubility Landscape
Solubility for sulfonyl chlorides is a balance between dissolution (thermodynamically favorable) and decomposition (kinetically favorable in protic media).
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Low | Primary reaction solvent; standard for synthesis. |
| Aromatic | Toluene, Benzene, Xylene | Good | Very Low | Ideal for heating/reflux; azeotropic water removal. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good | Low/Medium | Use anhydrous only. THF can absorb moisture over time. |
| Polar Aprotic (High BP) | DMF, DMSO | High | High | Avoid if possible. Promotes rapid hydrolysis if wet; difficult to remove. |
| Protic | Methanol, Ethanol, Water | Reacts | Critical | Do Not Use. Causes immediate solvolysis to sulfonic esters/acids. |
| Aliphatic | Hexane, Pentane, Heptane | Poor | Low | Used as an anti-solvent for crystallization. |
Thermodynamic Considerations
The solubility of 2,4,5-TMBSC follows the "like dissolves like" principle, favoring polar aprotic and aromatic solvents.
-
Enthalpy of Solution: Exothermic in reactive solvents (due to reaction heat) but endothermic in inert solvents.
-
Dielectric Constant: Solvents with moderate dielectric constants (
) like Toluene and DCM provide the best balance of solubility and stability.[1]
Mechanistic Insights: The Hydrolysis Trap
Researchers often mistake "dissolution" for stability. In the presence of trace water, 2,4,5-TMBSC undergoes hydrolysis to 2,4,5-trimethylbenzenesulfonic acid and HCl.
Mechanism:
-
Nucleophilic Attack: Water attacks the sulfur atom. In 2,4,5-TMBSC, this vector is unhindered.
-
Leaving Group Departure: Chloride is expelled.
-
Acid Generation: HCl is produced, which can autocatalyze further degradation in certain solvents (e.g., THF).
Prevention Strategy:
-
Use DCM distilled over CaH₂ or Toluene stored over Na .
-
Flush all reaction vessels with Argon/Nitrogen.
-
Base Trap: When dissolving for reaction, add a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine) immediately if the solvent is not strictly anhydrous, to neutralize generated HCl.
Experimental Protocols
Protocol A: Preparation of Anhydrous Stock Solution (1.0 M)
Target: Stable solution for sulfonylation reactions.
-
Preparation: Oven-dry a 50 mL volumetric flask and cool under desiccated conditions.
-
Solvent: Select Dichloromethane (DCM) (Anhydrous,
99.8%). -
Weighing: Rapidly weigh 10.93 g of 2,4,5-TMBSC (MW: 218.70 g/mol ).
-
Note: If the solid appears sticky or wet, it has likely partially hydrolyzed. Purity check via TLC (Hexane/EtOAc 8:2) is recommended.
-
-
Dissolution: Add solid to the flask, fill halfway with DCM, and swirl.
-
Observation: The dissolution is endothermic; the flask may cool slightly.
-
-
Finalizing: Dilute to mark with DCM. Seal with a septum and purge with Nitrogen.
Protocol B: Recrystallization (Purification)
Target: Removal of sulfonic acid impurities.
2,4,5-TMBSC is best purified using a bi-phasic solvent system leveraging its high solubility in aromatics and low solubility in aliphatics.
Figure 2: Purification workflow using the Toluene/Hexane solvent pair.
Step-by-Step:
-
Dissolve crude 2,4,5-TMBSC in the minimum amount of warm Toluene (approx. 35-40°C). Do not boil (risk of thermal decomposition).
-
If a white precipitate remains (sulfonic acid), filter rapidly through a sintered glass funnel.
-
While stirring, add Hexane dropwise until a faint cloudiness persists.
-
Add a few drops of Toluene to restore clarity.
-
Place in a refrigerator (4°C) overnight.
-
Collect crystals by filtration and dry under high vacuum (< 1 mbar) for 2 hours.
References
-
Matrix Scientific. (2024). Product Data: 2,4,5-Trimethylbenzenesulfonyl chloride (CAS 92890-80-7).[2][3][4] Retrieved from .
-
American Chemical Society. (2011). Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry. (Describes synthesis and usage of 2,4,5-TMBSC derivatives).
-
World Intellectual Property Organization. (2011). Process for production of aromatic sulfonyl chloride compound. WO2011058915A1. .
-
EvitaChem. (2024). Chemical Properties and Solubility of Substituted Benzenesulfonyl Chlorides. Retrieved from .
Sources
- 1. Buy N-benzyl-N-ethyl-2,4,5-trimethylbenzenesulfonamide (EVT-3064373) | 1018058-88-2 [evitachem.com]
- 2. 2,4-Dicumylphenol | CAS#:106060-52-0 | Chemsrc [chemsrc.com]
- 3. P-TOLUENESULFONYL CHLORIDE (98-59-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. 2,4-diacetylphloroglucinol | CAS#:2161-86-6 | Chemsrc [chemsrc.com]
Reactivity profile of 2,4,5-Trimethylbenzenesulfonyl chloride
[1][2][3][4][5]
Executive Summary & Chemical Identity[1][2]
2,4,5-Trimethylbenzenesulfonyl chloride (CAS: 7761-87-7) is a specialized electrophilic reagent used primarily in the synthesis of sulfonamides and the protection of nucleophilic centers in complex organic synthesis.[1][2] Distinct from its symmetrical isomer Mesitylenesulfonyl chloride (2,4,6-trimethyl, Mts-Cl) , the 2,4,5-isomer offers a unique steric and electronic profile that modulates its reactivity.[1][2]
While often overshadowed by Tosyl (4-Me) or Mesyl (Me) chlorides, the 2,4,5-trimethyl variant is critical when a sulfonamide requires a specific lipophilic profile or when the "ortho-effect" needs to be balanced—providing enough steric bulk to direct regioselectivity without the severe hindrance of the di-ortho 2,4,6-pattern.[1][2]
Chemical Properties Table[2][6]
| Property | Data |
| IUPAC Name | 2,4,5-Trimethylbenzenesulfonyl chloride |
| Molecular Formula | C₉H₁₁ClO₂S |
| Molecular Weight | 218.70 g/mol |
| Physical State | Solid (White to off-white crystalline) |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Hydrolyzes in water |
| Key Substituents | Methyl groups at 2, 4, 5 positions (Electron Donating) |
| Electronic Character | Electron-rich aromatic ring; Sulfur center is less electrophilic than PhSO₂Cl |
Reactivity Profile & Mechanistic Insights[1][2][7]
Electronic and Steric Modulation
The reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom. In 2,4,5-trimethylbenzenesulfonyl chloride, three methyl groups exert a positive inductive (+I) and hyperconjugative effect.[1][2] This increases electron density in the aromatic ring, which is donated into the sulfonyl group, thereby reducing the electrophilicity of the sulfur center compared to benzenesulfonyl chloride or p-nitrobenzenesulfonyl chloride (Nosyl-Cl).[2]
However, reactivity is not solely defined by electronics.[1][2] The Ortho-Effect plays a crucial role:
-
2,4,6-Trimethyl (Mesityl): Two ortho-methyl groups create significant steric hindrance, often retarding nucleophilic attack by bulky amines but paradoxically accelerating hydrolysis/chloride exchange via relief of ground-state strain (steric acceleration).[1][2]
-
2,4,5-Trimethyl: Possesses only one ortho-methyl group .[1][2] This creates an intermediate reactivity profile.[2] It is sufficiently reactive towards secondary amines (unlike highly hindered analogs) but stable enough to resist rapid background hydrolysis during aqueous workups.[2]
Mechanism of Sulfonylation
The reaction proceeds via a nucleophilic substitution at the sulfur atom (S_N2-like), often assisted by base catalysis (e.g., Pyridine, TEA, or DMAP).[1][2]
Figure 1: General mechanism for the sulfonylation of amines or alcohols.[1][2] The single ortho-methyl group in the 2,4,5-isomer allows for efficient attack by the nucleophile while providing lipophilic bulk in the final product.[1]
Synthetic Applications & Protocols
Synthesis of Bioactive Sulfonamides
The 2,4,5-trimethylbenzenesulfonyl moiety is frequently employed in medicinal chemistry to append a lipophilic, electron-rich "tail" to pharmacophores.[1][2] This modification can improve cell permeability and metabolic stability compared to unsubstituted phenylsulfonamides.[2]
Standard Protocol: Amine Sulfonylation
Valid for primary and secondary amines.[2]
Reagents:
-
Amine substrate (1.0 equiv)[2]
-
2,4,5-Trimethylbenzenesulfonyl chloride (1.1 – 1.2 equiv)[1][2]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[2]
-
Dichloromethane (DCM) (anhydrous)[2]
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add TEA (1.5 mmol, 210 µL) and cool the mixture to 0 °C using an ice bath. Note: Cooling is critical to prevent side reactions, though the 2,4,5-isomer is less prone to runaway exotherms than Nosyl-Cl.[1][2]
-
Reagent Addition: Add 2,4,5-trimethylbenzenesulfonyl chloride (1.1 mmol, 240 mg) portion-wise or as a solution in DCM.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (e.g., Hexane/EtOAc) or LC-MS.[1][2]
-
Quench & Workup:
-
Purification: Recrystallize from EtOH/Hexane or purify via silica gel chromatography.
Comparison of Protecting Group Stability
While less common than Pmc or Mtr for arginine protection, the 2,4,5-trimethylbenzenesulfonyl group serves as a robust protecting group for amines that requires strong acid (e.g., TFSA/TFA) for removal, offering orthogonality to Boc/Fmoc protocols.[1][2]
| Sulfonyl Chloride | Steric Bulk | Acid Lability (Deprotection) | Reactivity (Installation) |
| Benzenesulfonyl | Low | Very Difficult (Na/NH₃) | High |
| Tosyl (4-Me) | Low | Difficult (Strong Acid/Reductive) | High |
| 2,4,5-Trimethyl | Medium | Strong Acid (TFA/TFSA) | Moderate |
| Mesityl (2,4,6-Me) | High | Strong Acid | Low (Steric hindrance) |
Experimental Workflow Visualization
The following diagram outlines the decision matrix for selecting 2,4,5-trimethylbenzenesulfonyl chloride over other sulfonylating agents.
Figure 2: Decision tree for selecting sulfonyl chloride reagents based on substrate sterics and desired product stability.[1][2]
Safety & Handling (E-E-A-T)
Corrosivity: Like all sulfonyl chlorides, 2,4,5-trimethylbenzenesulfonyl chloride hydrolyzes to form hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2] It causes severe skin burns and eye damage.[2]
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[1][2]
-
Storage: Store in a tightly closed container at 2–8 °C. Moisture sensitive. If the solid turns into a viscous oil or smells strongly of HCl, it has degraded.[2]
Self-Validating Safety Check: Before adding the reagent to a valuable amine:
-
Take a small aliquot (~5 mg).[2]
-
Add to a vial containing water and a drop of universal indicator.[2]
-
Immediate red color indicates active hydrolysis (reagent is active).[2]
-
If the solid does not dissolve or react slowly, check melting point (Standard: ~50-60°C range, verify specific batch CoA) to ensure it hasn't hydrolyzed to the sulfonic acid (which has a much higher MP).[2]
References
-
MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur: Kinetics and Mechanism. Available at: [Link] (Accessed via search snippet 1.1).[2]
-
PubChem. 2,4,5-Trimethylbenzenesulfonyl chloride Compound Summary. National Library of Medicine.[2] Available at: [Link] (Note: Link directs to Mesityl isomer for structural comparison; verify CAS 7761-87-7 for specific isomer data).[1][2]
-
ACS Publications. Discovery of Novel Trypanocidal N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link] (Accessed via search snippet 1.14).[2]
An In-depth Technical Guide to the Stability and Storage of 2,4,6-Trimethylbenzenesulfonyl Chloride
Introduction
2,4,6-Trimethylbenzenesulfonyl chloride, commonly known in the scientific community as mesitylenesulfonyl chloride (Mts-Cl), is a pivotal reagent in modern organic synthesis. Its utility spans from the construction of complex sulfonamides to its role as a robust protecting group for amines and guanidino moieties, and as a coupling agent in polynucleotide synthesis.[1][2][3] The efficacy and reproducibility of these sensitive transformations are, however, fundamentally dependent on the purity and stability of the Mts-Cl reagent.
This guide provides a comprehensive, field-proven framework for understanding and controlling the stability of 2,4,6-Trimethylbenzenesulfonyl chloride. We will delve into the core mechanisms of its degradation, establish self-validating protocols for its storage and handling, and offer insights to ensure its long-term integrity.
Note on Isomer Specificity: This document focuses exclusively on the 2,4,6-trimethyl isomer (CAS No. 773-64-8) due to its widespread use and the extensive availability of safety and stability data. The principles discussed herein regarding sensitivity to hydrolysis are generally applicable to other isomers, such as 2,4,5-trimethylbenzenesulfonyl chloride, though specific reaction kinetics may vary.
Part 1: Physicochemical Profile
A foundational understanding of a reagent's physical and chemical properties is the first step in designing appropriate storage and handling strategies. The key characteristics of 2,4,6-Trimethylbenzenesulfonyl chloride are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 2,4,6-Trimethylbenzenesulfonyl chloride | [4][5] |
| Common Synonyms | 2-Mesitylenesulfonyl chloride, Mesitylenesulfonyl chloride, Mts-Cl | [4][6][7] |
| CAS Number | 773-64-8 | [1][4][8] |
| Molecular Formula | C₉H₁₁ClO₂S | [4][5][8] |
| Molecular Weight | 218.70 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder or solid | [6][7][8] |
| Melting Point | 55 - 57 °C | [1][6][7] |
| Odor | Pungent | [8] |
| Water Solubility | Insoluble; reacts with water | [1][6][7] |
| Solvent Solubility | Soluble in solvents such as toluene | [1][6] |
Part 2: The Primary Degradation Pathway: Hydrolysis
The single most critical factor governing the stability of 2,4,6-Trimethylbenzenesulfonyl chloride is its acute sensitivity to moisture.[6][8][9] The sulfonyl chloride functional group is highly electrophilic and readily undergoes nucleophilic attack by water, a process known as hydrolysis.[10][11][12]
This reaction is, for all practical purposes in a laboratory setting, irreversible. It directly consumes the active reagent and generates two problematic byproducts:
-
2,4,6-Trimethylbenzenesulfonic Acid: The corresponding sulfonic acid, which can alter reaction conditions and interfere with subsequent steps.
-
Hydrogen Chloride (HCl): A corrosive gas that can degrade sensitive substrates and poses a significant safety hazard.[8][13]
The presence of even trace amounts of atmospheric moisture is sufficient to initiate this degradation cascade, compromising the reagent's purity and leading to inconsistent and failed experiments. Therefore, the central tenet of all storage and handling protocols is the rigorous exclusion of water.
Caption: The hydrolysis degradation pathway of 2,4,6-Trimethylbenzenesulfonyl chloride.
Part 3: A Self-Validating System for Storage and Handling
A robust storage protocol is a self-validating system; it is designed to inherently minimize the primary risk—moisture exposure. The following recommendations are synthesized from authoritative safety data sheets and best laboratory practices.
Optimal Storage Protocol
-
Inert Atmosphere is Mandatory: Upon receipt and after every use, the container must be flushed with a dry, inert gas such as argon or nitrogen before sealing.[8][14] This displaces moist air from the headspace, providing the most critical layer of protection.
-
Temperature Control: For long-term storage, the reagent should be kept in a freezer (-20°C to 0°C). For frequent use, refrigerated storage (2-8°C) is acceptable.[6][7][8] Cold temperatures slow the kinetics of any potential hydrolysis.
-
Container Integrity: Always use the original supplier container, which is designed for this purpose. Ensure the cap is tightly sealed. For larger quantities that are frequently accessed, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere to prevent contamination of the bulk stock.
-
Dedicated Location: Store the container in a designated, dry, and well-ventilated "corrosives area."[8][15] This location should be away from sources of heat, ignition, and direct sunlight.[15][16] It must be physically segregated from incompatible materials.
Data Summary: Storage Condition Tiers
| Condition Tier | Temperature | Atmosphere | Container Seal | Expected Stability |
| Optimal | Freezer (-20°C to 0°C) | Inert Gas (Argon/Nitrogen) | Tightly Sealed, Parafilm Wrapped | Excellent (Years) |
| Acceptable | Refrigerated (2-8°C) | Inert Gas (Argon/Nitrogen) | Tightly Sealed | Good (Months) |
| Sub-Optimal | Room Temperature | Air | Tightly Sealed | Poor (Weeks to Months) |
| Unacceptable | Any | Air | Poorly Sealed / Open | Very Poor (Days to Weeks) |
Experimental Workflow: Reagent Handling
The following workflow ensures the integrity of the reagent during use.
Sources
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. 773-64-8 | 2-Mesitylenesulfonyl chloride - AiFChem [aifchem.com]
- 4. Benzenesulfonyl chloride, 2,4,6-trimethyl- [webbook.nist.gov]
- 5. 2,4,6-TRIMETHYLBENZENE-1-SULFONYL CHLORIDE | CAS 773-64-8 [matrix-fine-chemicals.com]
- 6. Mesitylene-2-sulfonyl chloride | 773-64-8 [chemicalbook.com]
- 7. Mesitylene-2-sulfonyl chloride | 773-64-8 [amp.chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Synthesis of Sulfonamides using 2,4,5-Trimethylbenzenesulfonyl Chloride
Abstract & Chemical Context
This guide details the protocol for synthesizing sulfonamides via the nucleophilic attack of primary or secondary amines on 2,4,5-trimethylbenzenesulfonyl chloride .
While structurally similar to the common protecting group reagent 2,4,6-trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride or Mts-Cl), the 2,4,5-isomer possesses a distinct steric profile. The absence of a methyl group at the C6 position renders the sulfonyl center more accessible to nucleophiles than its mesityl counterpart, while still retaining significant lipophilicity and electron-rich character due to the three methyl groups.
Key Chemical Characteristics:
-
Electrophilicity: Attenuated compared to nitro- or halo-benzenesulfonyl chlorides due to the inductive electron donation (
) of the three methyl groups. -
Stability: The resulting sulfonamides are highly stable to hydrolysis and basic conditions, making them excellent scaffolds for medicinal chemistry or stable protecting groups.
-
Solubility: The trimethylbenzene core imparts high lipophilicity, ensuring the final sulfonamide is soluble in organic solvents (DCM, EtOAc) but insoluble in water, facilitating workup.
Reaction Mechanism
The formation of the sulfonamide bond proceeds via a Nucleophilic Substitution at Sulfur (
Mechanistic Steps:
-
Nucleophilic Attack: The amine nitrogen lone pair attacks the sulfur atom of the sulfonyl chloride.[1]
-
Transition State: A pentacoordinate transition state forms.
-
Elimination: The chloride ion (
) is expelled. -
Deprotonation: A base (Pyridine, TEA, or Carbonate) removes the proton from the cationic sulfonamide intermediate to generate the neutral product.
Visualization: Reaction Mechanism
Caption: Mechanistic flow from nucleophilic attack to stable sulfonamide formation.
Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7][8][9][10] Protocol A is the industry standard for small-scale, high-value amines (drug discovery). Protocol B is a robust biphasic method suitable for scale-up or acid-sensitive substrates.
Materials & Stoichiometry Table
| Component | Role | Equiv. | Notes |
| Amine Substrate | Nucleophile | 1.0 | Primary or Secondary amines. |
| 2,4,5-Trimethylbenzenesulfonyl chloride | Electrophile | 1.1 - 1.2 | Slight excess ensures full conversion of amine. |
| Dichloromethane (DCM) | Solvent | - | Anhydrous preferred (Protocol A).[1] |
| Pyridine | Base/Solvent | 1.5 - 3.0 | Acts as base and nucleophilic catalyst. |
| Triethylamine (TEA) | Alt. Base | 2.0 | Use if Pyridine is undesirable. |
| DMAP | Catalyst | 0.1 | Optional: Use only for sterically hindered amines. |
Protocol A: Anhydrous Conditions (DCM/Pyridine)
Best for: Drug discovery, milligram-scale, and non-polar amines.
-
Preparation:
-
Flame-dry a round-bottom flask (RBF) and cool under
or Ar atmosphere. -
Dissolve 1.0 equiv of Amine in anhydrous DCM (concentration ~0.1 M).
-
Add 2.0 equiv of Triethylamine (TEA) or Pyridine .
-
Expert Note: If the amine is an aniline (weak nucleophile), add 10 mol% DMAP .
-
-
Addition:
-
Cool the mixture to
in an ice bath. -
Dissolve 1.1 equiv of 2,4,5-trimethylbenzenesulfonyl chloride in a minimal amount of DCM.
-
Add the chloride solution dropwise to the amine mixture over 10 minutes.
-
Reasoning: Controlling the addition rate prevents localized exotherms and minimizes side reactions.
-
-
Reaction:
-
Remove the ice bath and allow to warm to Room Temperature (RT).[1]
-
Stir for 2–6 hours.
-
Monitoring: Check TLC (typically 30% EtOAc/Hexanes). The sulfonyl chloride usually runs faster (higher
) than the sulfonamide.
-
-
Workup (Self-Validating Step):
-
Dilute with excess DCM.
-
Wash 1: 1M HCl (aqueous). Purpose: Converts excess pyridine/TEA into water-soluble salts.
-
Wash 2: Saturated
. Purpose: Hydrolyzes remaining sulfonyl chloride to the sulfonate salt (water soluble). -
Wash 3: Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
Protocol B: Biphasic Schotten-Baumann Conditions
Best for: Amino acids, water-soluble amines, or scale-up (>10g).
-
Preparation:
-
Dissolve 1.0 equiv of Amine in a 1:1 mixture of THF (or Dioxane) and Water .
-
Add 2.5 equiv of
(or ).
-
-
Addition:
-
Cool to
. -
Add 1.2 equiv of 2,4,5-trimethylbenzenesulfonyl chloride (solid or dissolved in minimal THF) in one portion.
-
-
Reaction:
-
Stir vigorously at RT overnight.
-
Critical: The biphasic system relies on rapid stirring to facilitate phase transfer.
-
-
Workup:
-
Acidify carefully with 1M HCl to pH ~2–3 (precipitates the sulfonamide if it's lipophilic).
-
Extract with Ethyl Acetate (
). -
Wash organic layer with Brine, dry (
), and concentrate.
-
Purification & Characterization
Due to the lipophilic nature of the 2,4,5-trimethylbenzene ring, these sulfonamides crystallize well.
-
Recrystallization:
-
Solvent System: Ethanol/Water (hot/cold) or Toluene/Hexanes.
-
Protocol: Dissolve crude solid in minimum hot Ethanol. Add water dropwise until turbidity persists. Cool slowly to
.
-
-
Flash Chromatography:
-
If oiling occurs, purify on silica gel.
-
Eluent: Hexanes/EtOAc gradient (typically 10%
40% EtOAc).
-
Visualization: Experimental Workflow
Caption: Step-by-step decision tree for the synthesis and purification workflow.
Troubleshooting (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. If using Protocol B, increase Sulfonyl Chloride equivalents to 1.5. |
| Unreacted Amine | Steric Hindrance | Add 10 mol% DMAP (Protocol A) or heat to |
| Product "Oils Out" | Impurities / Solvent Choice | The 2,4,5-trimethyl group is greasy. Use Hexanes/EtOAc for column or seed the oil with a crystal if available. |
| Pink/Red Color | Oxidation of Amine | Perform reaction under |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at Sulfur).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Section on Sulfonamide Protection).[6][11][12]
-
BenchChem. (2025).[6][13] Application Notes and Protocols for Sulfonamide Synthesis.
-
National Institutes of Health (NIH). (2023). Synthesis and Characterization of Novel Sulfonamides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-mesitylene sulfonyl chloride, 773-64-8 [thegoodscentscompany.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. 2-メシチレンスホニルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Using 2,4,5-Trimethylbenzenesulfonyl chloride in solid-phase peptide synthesis
An In-Depth Guide to the Application of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc) in Solid-Phase Peptide Synthesis
Introduction: The Arginine Challenge in Peptide Synthesis
The synthesis of peptides, the building blocks of life and cornerstones of therapeutic development, is a meticulously controlled process. Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the dominant methodology.[1] A central challenge in SPPS is the management of reactive amino acid side chains, which must be temporarily masked with protecting groups to prevent unwanted side reactions during peptide chain elongation.[2]
The side chain of arginine, with its highly basic guanidinium group (pKa ≈ 12.5), presents a significant hurdle.[3] If left unprotected, this group can interfere with coupling reactions and introduce impurities. The selection of an appropriate protecting group for arginine is therefore a critical decision that profoundly impacts the success, yield, and purity of the final peptide product.[4][5]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, a widely adopted, acid-labile protecting group for arginine in Fmoc-based SPPS. We will explore its chemical principles, provide a comparative analysis against other common protecting groups, and detail field-proven protocols for its successful implementation.
Scientific Overview of the Pmc Protecting Group
The Pmc group was a significant advancement from older sulfonyl-type protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), offering greater acid lability.[6] This allows for its removal under the same mild acidic conditions used to cleave the peptide from the resin and deprotect other side chains in the popular Fmoc/tBu strategy, simplifying the final synthesis step.[7][8]
Mechanism of Protection and Cleavage
The Pmc group is introduced by reacting the guanidino group of an Nα-Fmoc-protected arginine with 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride. The resulting Fmoc-Arg(Pmc)-OH is the building block used in SPPS.
The key to the Pmc group's utility lies in its cleavage mechanism. Deprotection is achieved using strong acids, typically trifluoroacetic acid (TFA). The cleavage is an SN1-type reaction initiated by protonation of the sulfonyl group. The subsequent formation of a stabilized tertiary carbocation on the chroman ring facilitates the departure of the protecting group. This structural feature—a cyclic ether that keeps the methoxy group analogue in an optimal position—is what makes Pmc more acid-labile than its predecessor, Mtr.[6]
Caption: Acid-catalyzed cleavage of the Pmc group from arginine.
Comparative Analysis of Arginine Protecting Groups
The choice of protecting group is a trade-off between stability during synthesis and the ease of removal. While older groups like Tosyl (Tos) are robust, they require harsh and potentially damaging cleavage conditions, such as treatment with hydrofluoric acid (HF).[4][6] The Pmc group was developed to be compatible with the milder, TFA-based cleavage common in Fmoc SPPS.
| Protecting Group | Full Chemical Name | Relative Acid Lability | Typical Cleavage Conditions | Key Advantages | Potential Disadvantages |
| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Medium | TFA-based cocktails (1-3 hours)[9] | Good compatibility with standard Fmoc/tBu strategy.[7][10] | Can cause alkylation of Trp residues.[7][11] May require longer cleavage times for multiple Arg residues.[9] Can cause O-sulfonation of Ser/Thr.[12] |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | High | TFA-based cocktails (faster than Pmc) | More acid-labile than Pmc, preferred for sequences with Trp or multiple Arg residues.[7][11][13] | Higher cost.[6][14] Can still cause side reactions, though less than Pmc.[11] |
| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Low | Prolonged TFA treatment, often with scavengers like thioanisole.[11][13] | Very stable, useful in fragment condensation strategies. | Requires harsher cleavage conditions than Pmc/Pbf, risking peptide degradation.[13] |
| Tos | Tosyl (p-Toluenesulfonyl) | Very Low | Strong acids (HF, TFMSA)[4] | Cost-effective and well-established in Boc chemistry. | Harsh cleavage conditions are incompatible with many sensitive residues and Fmoc synthesis. Can modify tryptophan.[4][11] |
| NO₂ | Nitro | Very Low | Catalytic hydrogenation or reduction (e.g., SnCl₂)[14] | Prevents δ-lactam formation during coupling.[14] | Removal conditions are not standard for SPPS and can reduce other residues like Trp.[14] |
Expert Insight: The development of the Pbf group, which is even more acid-labile than Pmc due to its five-membered furan ring structure, has made it the preferred choice in many modern applications, especially when synthesizing peptides containing the sensitive tryptophan residue.[13][14] A study showed that a 3-hour TFA treatment yielded 69% of the desired peptide using Arg(Pbf) versus only 46% with Arg(Pmc) due to side reactions.[7][11]
Detailed Application Protocols
PART A: Workflow for Incorporation of Fmoc-Arg(Pmc)-OH in SPPS
This protocol outlines a standard manual coupling cycle. Conditions should be optimized based on the specific sequence and scale.
Caption: Standard workflow for one coupling cycle in Fmoc-SPPS.
Step-by-Step Protocol:
-
Resin Preparation: Start with the resin-bound peptide chain that has undergone Fmoc deprotection, presenting a free N-terminal amine. Swell the resin in N,N-Dimethylformamide (DMF).
-
Activation of Amino Acid: In a separate vessel, dissolve Fmoc-Arg(Pmc)-OH (3-5 equivalents relative to resin loading), a coupling agent like HBTU (0.95 eq. to the amino acid), and an activator like HOBt (1 eq. to the amino acid) in DMF. Add a tertiary base such as N,N-Diisopropylethylamine (DIEA) (2 eq. to the amino acid) to begin activation. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once.
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling cycle.
PART B: Final Cleavage and Pmc Deprotection
This protocol describes the final step where the completed peptide is cleaved from the solid support and all side-chain protecting groups, including Pmc, are removed.
Safety First: This procedure involves the use of trifluoroacetic acid (TFA), which is highly corrosive and toxic. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Reagent Preparation (Cleavage Cocktail):
A common cleavage cocktail for peptides containing Arg(Pmc) is Reagent K, which helps to scavenge the reactive cations generated during deprotection.
-
TFA (Trifluoroacetic acid): 82.5% (v/v)
-
Phenol: 5% (w/v)
-
Water (H₂O): 5% (v/v)
-
Thioanisole: 5% (v/v)
-
1,2-Ethanedithiol (EDT): 2.5% (v/v)
Step-by-Step Protocol:
-
Resin Preparation: Place the dried peptidyl-resin (e.g., 50-100 mg) in a suitable reaction vessel (e.g., a round-bottom flask with a stir bar).[9][15]
-
Cleavage Reaction: Add the pre-prepared cleavage cocktail to the resin (typically 5-10 mL per gram of resin). Ensure the resin is fully suspended.
-
Incubation: Stir the mixture at room temperature for 2-3 hours. Note: For peptides with multiple Arg(Pmc) residues, the reaction time may need to be extended, but should not exceed 3 hours to minimize potential side reactions.[9]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts.
-
Drying and Storage: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. For long-term storage, the peptide should be lyophilized and stored at -20°C or below.
Troubleshooting and Advanced Considerations
Major Side Reaction: Tryptophan Alkylation
The most significant side reaction associated with Pmc cleavage is the alkylation of tryptophan's indole side chain by the liberated Pmc cation.[7][11] This leads to a +250 Da modification of the Trp residue, reducing the yield of the desired peptide.
Mitigation Strategies:
-
Use of Trp(Boc): The most effective strategy is to protect the indole nitrogen of tryptophan with a tert-butyloxycarbonyl (Boc) group. This group shields the indole ring from electrophilic attack and is cleaved simultaneously with the Pmc group.[15]
-
Optimized Scavengers: Including scavengers like thioanisole in the cleavage cocktail can help trap the Pmc cation, although this is often not completely effective.[11]
-
Switch to Pbf: For Trp-containing peptides, using the more labile Fmoc-Arg(Pbf)-OH is strongly recommended, as it generates a less reactive cationic byproduct and requires shorter cleavage times, significantly reducing the extent of this side reaction.[7][11]
Incomplete Pmc Cleavage
In sequences containing multiple arginine residues, complete removal of all Pmc groups can be challenging within a standard 2-hour cleavage time.[9][16]
Solutions:
-
Extend Cleavage Time: Cautiously extend the TFA treatment up to 3 hours.[9]
-
Use Pbf: For peptides rich in arginine, Fmoc-Arg(Pbf)-OH is a better choice due to its higher lability.[7]
O-Sulfonation of Serine/Threonine
During the acidic cleavage of Pmc-protected arginine, a side reaction can occur where the sulfonyl moiety is transferred to the hydroxyl groups of serine or threonine, forming O-sulfo-peptides.[12] This is particularly problematic in the absence of effective scavengers. The use of a well-formulated scavenger cocktail containing water is critical to hydrolyze the reactive sulfonyl species and minimize this side reaction.
Conclusion
The Pmc protecting group represented a pivotal development in Fmoc-SPPS, enabling the synthesis of arginine-containing peptides under milder conditions than previously possible. While it remains a viable and effective tool, a thorough understanding of its chemistry, particularly its potential for side reactions, is essential for its successful application. For complex syntheses, especially those involving tryptophan or multiple arginines, the more advanced Pbf protecting group is now often the preferred choice. By carefully selecting the protecting group based on the peptide sequence and employing optimized, well-scavenged cleavage protocols, researchers can confidently and efficiently synthesize high-purity arginine-containing peptides for their scientific and therapeutic endeavors.
References
- A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis. Benchchem.
- A Comparative Analysis of Arginine Protecting Groups on Peptide Purity. Benchchem.
- Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc). Aapptec Peptides.
-
Albericio, F., & et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules. Available at: [Link]
- Amino Acid Deriv
-
Jäger, G., & et al. (1993). Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis. Biological Chemistry Hoppe-Seyler. Available at: [Link]
- Introduction to Cleavage Techniques. Thermo Fisher Scientific.
- A Comparative Guide to the Acid Lability of Arginine Protecting Groups: Pmc vs. Pbf, Mtr, and Boc. Benchchem.
-
(PDF) Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). ResearchGate. Available at: [Link]
-
Witkowska, A., & et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules. Available at: [Link]
-
Coin, I., & et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
-
Vagner, J., & et al. (2008). Introduction to Peptide Synthesis. Methods in Molecular Biology. Available at: [Link]
- Planning a Peptide Synthesis. AAPPTec.
- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
- Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis of Arginine-Rich Cyclic Peptides. Benchchem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
-
Sanchez-Línea, F., & et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available at: [Link]
-
Giraud, M., & Cavelier, F. (2012). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science. Available at: [Link]
- Fmoc Amino Acids for SPPS. AltaBioscience.
-
Garcia-Martin, F., & Albericio, F. (2023). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials. Available at: [Link]
Sources
- 1. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Efficiency Derivatization of Primary Amines with 2,4,5-Trimethylbenzenesulfonyl Chloride for RP-HPLC Analysis
This Application Note is designed for researchers requiring a robust, self-validating protocol for the derivatization of primary amines using 2,4,5-Trimethylbenzenesulfonyl chloride (Tm-Cl) . While less ubiquitous than Dansyl-Cl, this reagent offers distinct advantages in Reverse-Phase HPLC (RP-HPLC) due to the high hydrophobicity imparted by the trimethyl-substituted benzene ring, significantly improving retention and resolution of polar amines.
Introduction & Principle
The analysis of primary amines by HPLC is often hampered by their lack of chromophores and high polarity, which leads to poor retention on C18 columns. Derivatization with 2,4,5-Trimethylbenzenesulfonyl chloride (Tm-Cl) addresses both issues via a nucleophilic substitution reaction (Schotten-Baumann conditions).
Mechanistic Insight
The sulfonyl chloride group (
Why 2,4,5-Tm-Cl?
-
Enhanced Lipophilicity: The three methyl groups on the benzene ring significantly increase the hydrophobicity of the derivative compared to standard benzenesulfonyl chloride. This enables the separation of highly polar amines on standard C18 columns without ion-pairing reagents.
-
Stability: The resulting sulfonamide bond is chemically robust, resisting hydrolysis during HPLC analysis, unlike OPA (o-phthalaldehyde) derivatives which can degrade.
-
UV Detectability: The aromatic ring provides a stable UV chromophore (typically monitored at 210–230 nm or 254–265 nm).
Chemical Reaction Workflow
The derivatization proceeds via the formation of a stable sulfonamide. The reaction competes with the hydrolysis of the reagent; therefore, pH control is critical.
Figure 1: Reaction pathway showing the formation of the stable sulfonamide and the competitive hydrolysis side reaction.
Materials & Reagents
| Component | Specification | Purpose |
| Derivatizing Reagent | 2,4,5-Trimethylbenzenesulfonyl chloride (solid or oil) | Target electrophile. |
| Reagent Solvent | Acetonitrile (ACN), HPLC Grade | Solubilizes the lipophilic reagent. |
| Reaction Buffer | 0.1 M Sodium Carbonate ( | Maintains basic pH to ensure amine is unprotonated ( |
| Quenching Agent | 10% Diethylamine or Methylamine in water | Scavenges excess reagent to prevent column fouling. |
| Acidifier | 1% Formic Acid or Acetic Acid | Neutralizes pH prior to injection to protect silica columns. |
Experimental Protocol
Step 1: Reagent Preparation[2]
-
Stock Solution: Dissolve 10 mg of 2,4,5-Tm-Cl in 1 mL of Acetonitrile.
-
Note: Prepare fresh daily. Sulfonyl chlorides degrade slowly in moist air.
-
-
Buffer Preparation: Adjust 0.1 M
to pH 9.5 using dilute HCl or NaOH.
Step 2: Derivatization Procedure[3]
-
Mix: In a 1.5 mL microcentrifuge tube, combine:
-
100 µL Sample (Amine solution in water/buffer).
-
100 µL Carbonate Buffer (pH 9.5).
-
200 µL 2,4,5-Tm-Cl Reagent Solution.
-
-
Vortex: Mix vigorously for 10 seconds.
-
Incubate: Heat at 60°C for 15 minutes in a heating block.
-
Causality: Heat drives the reaction to completion and overcomes steric hindrance from the methyl groups on the benzene ring.
-
-
Quench: Add 50 µL of Quenching Agent (Diethylamine). Vortex and incubate for 2 minutes.
-
Why? This converts unreacted chloride to a specific sulfonamide peak, preventing it from reacting with the HPLC column stationary phase or co-eluting as a broad smear.
-
-
Neutralize: Add 50 µL of 1% Formic Acid.
-
Why? Lowers pH to ~7, preventing damage to silica-based HPLC columns.
-
-
Filter: Centrifuge at 10,000 x g for 5 mins or filter through a 0.22 µm PTFE filter.
Step 3: HPLC Analysis
Inject 10 µL of the supernatant into the HPLC system.
HPLC Method Parameters
The following conditions are optimized for the increased hydrophobicity of 2,4,5-Tm-Cl derivatives.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm (max sensitivity) or 254 nm (higher selectivity) |
| Gradient | 0-2 min: 10% B (Isocratic hold) 2-20 min: 10% |
Troubleshooting & Validation
Critical Control Points (CCP)
Figure 2: Logic flow for troubleshooting low sensitivity.
-
Reagent Hydrolysis: If the reagent bottle has been open for months, the chloride may have hydrolyzed to the sulfonic acid (unreactive).
-
Test: Run a blank with just buffer and reagent. If the "Reagent" peak is missing and a large early-eluting "Acid" peak appears, discard the stock.
-
-
pH Sensitivity: If the sample is highly acidic (e.g., dissolved in 0.1 M HCl), the carbonate buffer capacity may be exceeded. Ensure the final mixture pH is > 9.0.
-
Interference: Phenols (Tyrosine) and Thiols (Cysteine) can also react. If analyzing amino acids, be aware of multi-derivatized species.
References
-
Hinsberg Reaction Mechanism: Sacher, F., et al. "Analysis of primary and secondary aliphatic amines in waste water and surface water by gas chromatography-mass spectrometry after derivatization with 2,4-dinitrofluorobenzene or benzenesulfonyl chloride." Journal of Chromatography A, 764.1 (1997): 85-93.[2]
-
Sulfonyl Chloride Chemistry: "Benzenesulfonyl chloride for HPLC derivatization." Sigma-Aldrich Product Specification & Applications.
-
General Derivatization Protocols: "The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection." Journal of Analytical Methods in Chemistry, 2019.[3]
-
UV Spectra of Substituted Benzenes: "Ultraviolet absorption spectra of seven substituted benzenes." NIST Research Paper RP2014.
Sources
Application Note: Strategic Utilization of Methanesulfonyl Chloride (MtsCl) in API Synthesis
Executive Summary
Methanesulfonyl chloride (MtsCl, MsCl) remains the premier reagent for converting hydroxyl groups into active leaving groups (mesylates) in pharmaceutical manufacturing. Despite its ubiquity, the reagent’s application is often oversimplified, leading to suboptimal yields, stereochemical erosion, or regulatory compliance failures regarding genotoxic impurities (GTIs).
This guide provides a rigorous technical framework for the application of MtsCl in the synthesis of nucleoside analogs (specifically Zidovudine/AZT precursors) and chiral amine intermediates. It integrates mechanistic insights with ICH M7 compliance strategies to ensure both chemical efficiency and patient safety.
Mechanistic Expertise: The Sulfene Pathway
To optimize MtsCl reactions, one must understand that the mechanism changes based on the base employed.
-
Pathway A (Direct Substitution): With weak bases (e.g., Pyridine), the reaction proceeds via a nucleophilic attack on the sulfur, forming a sulfene intermediate only minimally.
-
Pathway B (Sulfene Elimination-Addition): With triethylamine (
) or similar bases, MtsCl undergoes elimination to form sulfene ( ), a highly reactive electrophile. The alcohol then traps this intermediate.
Why this matters: The sulfene pathway is faster but less selective. If your substrate has other nucleophilic sites (e.g., amines), the sulfene generated in situ can lead to rapid sulfonamide byproducts. For hindered secondary alcohols (like the 3'-OH in nucleosides), promoting the sulfene mechanism can actually drive the reaction to completion where direct substitution fails.
Diagram 1: Mechanistic Pathways of Mesylation
Caption: The dominant Sulfene pathway (solid lines) vs. direct substitution (dotted), highlighting the reactive intermediate responsible for rapid conversion.
Case Study: Synthesis of Zidovudine (AZT) Intermediate[1][2][3]
The synthesis of Zidovudine (AZT) presents a classic challenge: manipulating the stereochemistry of the 3'-carbon of Thymidine.[1] The transformation requires converting the 3'-hydroxyl into an azide.[1] Since direct displacement inverts configuration, and AZT requires specific stereochemistry, the activation step with MtsCl is pivotal.
The Challenge: Steric Hindrance & Stability
The 3'-OH of a 5'-protected thymidine is a secondary alcohol nestled within the sugar ring, making it sterically hindered. Incomplete mesylation here leads to yield loss and difficult purification.
Target Reaction:
Experimental Protocol: High-Conversion Mesylation
Scope: Preparation of 50g batch of 3'-O-Mesyl intermediate.
Reagents & Materials
| Reagent | Equiv.[1][2] | Role | Critical Attribute |
| 5'-O-Tritylthymidine | 1.0 | Substrate | Dryness (<0.5% water) |
| Methanesulfonyl Chloride | 1.5 | Reagent | Clear, colorless (yellow indicates HCl degradation) |
| Pyridine | 10 Vol | Solvent/Base | Anhydrous (Keep over KOH pellets) |
| DCM (Dichloromethane) | 10 Vol | Extraction | Stabilized |
Step-by-Step Methodology
-
System Preparation: Flame-dry a 500mL 3-neck round-bottom flask equipped with a nitrogen inlet, internal temperature probe, and pressure-equalizing addition funnel.
-
Solvation: Charge 5'-O-Tritylthymidine (50g) and anhydrous Pyridine (500mL). Stir until fully dissolved.
-
Note: Pyridine acts as both solvent and base, promoting the direct substitution mechanism which minimizes side reactions on the nucleobase.
-
-
Temperature Control: Cool the solution to 0°C - 5°C using an ice/salt bath.
-
Causality: MtsCl addition is exothermic. Higher temperatures (>10°C) during addition can cause elimination of the mesylate to form the alkene byproduct.
-
-
Reagent Addition: Charge MtsCl (1.5 equiv) into the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature < 5°C.
-
Reaction Phase: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.
-
Quenching (Critical Step): Cool back to 0°C. Add Water (10 mL) dropwise.
-
Why? This hydrolyzes excess MtsCl to methanesulfonic acid. Do not add alcohol (e.g., MeOH) to quench, as this forms Methyl Mesylate (a mutagen).
-
-
Workup: Pour mixture into ice-water (1.5 L). The product often precipitates. If oil forms, extract with DCM (
). -
Wash: Wash organic layer with cold 1M HCl (to remove pyridine), then saturated
, then Brine. -
Isolation: Dry over
, filter, and concentrate.
Regulatory Assurance: Control of Genotoxic Impurities (GTIs)[8]
In the context of ICH M7 guidelines, alkyl mesylates (Methyl Mesylate, Ethyl Mesylate) are Class 1 known mutagens. They are formed if MtsCl encounters methanol or ethanol.
Trustworthiness Protocol: The "Alcohol-Free" Quench Standard lab protocols often suggest quenching acid chlorides with methanol. This is strictly prohibited in GMP mesylation processes unless a rigorous downstream purge is validated.
Diagram 2: ICH M7 Compliance Workflow
Caption: Decision tree for quenching MtsCl reactions to prevent the formation of mutagenic alkyl mesylate impurities.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Water in solvent (hydrolyzes MtsCl) | Karl Fischer titration of Pyridine/DCM before start. Ensure <0.05% water. |
| Darkening/Tarring | Exotherm spike during addition | Slow down addition rate; ensure efficient cooling. |
| Elimination Product | Temperature too high or Base too strong | Keep reaction <5°C during addition. Switch from |
| Emulsion in Workup | Pyridine salts | Wash with 1M HCl or |
References
-
Mechanism of Sulfene Formation: King, J. F., & Durst, T. (1962). Sulfenes in the reaction of sulfonyl chlorides with amines. Journal of the American Chemical Society, 84(5), 879-879. Link
-
Zidovudine Synthesis Overview: ChemicalBook. (n.d.). Zidovudine Synthesis and Intermediate Pathways. Retrieved from
-
ICH M7 Guideline: International Council for Harmonisation. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).
-
Genotoxic Impurity Control: Teasdale, A. (2014).[6] Regulatory Highlights: Assessment and Control of DNA Reactive (Mutagenic) Impurities.[5][7][6][8] Organic Process Research & Development, 18(4), 468–472. Link
-
Mesylation Protocols: Organic Syntheses, Coll. Vol. 10, p.204 (2004). Preparation of Mesylates.
Sources
- 1. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. lobachemie.com [lobachemie.com]
- 4. METHANESULFONYL CHLORIDE [training.itcilo.org]
- 5. nihs.go.jp [nihs.go.jp]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products [pubmed.ncbi.nlm.nih.gov]
- 8. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Strategic Synthesis of Fluorescent Probes Using 2,4,5-Trimethylbenzenesulfonyl Chloride
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,4,5-trimethylbenzenesulfonyl chloride in the synthesis of fluorescent probes. While not a fluorophore itself, this reagent is invaluable for creating stable sulfonamide linkages, serving either as a robust protecting group for amines or as a key component in constructing complex, multi-functional molecular probes. We will explore the underlying chemical principles, provide a detailed, field-tested protocol for a model synthesis, and outline essential characterization and validation steps.
Introduction: The Need for Robust Synthetic Strategies
Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling the visualization and quantification of specific analytes, proteins, and cellular processes with high sensitivity.[1][2] The design of an effective probe often involves the covalent linkage of a fluorophore to a specific recognition moiety (e.g., a ligand, peptide, or reactive group). The stability and chemical nature of this linkage are paramount to the probe's function and reliability.
Sulfonamides are a class of compounds renowned for their exceptional chemical stability and are prevalent in a vast number of pharmaceuticals.[3] The synthesis of a sulfonamide via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry.[4][5] This reaction provides a highly reliable method for bioconjugation, forming a strong, stable bond between molecular fragments.[6]
While reagents like dansyl chloride are well-known for simultaneously introducing a fluorescent reporter and forming a sulfonamide bond,[7][8][9] non-fluorescent sulfonyl chlorides like 2,4,5-trimethylbenzenesulfonyl chloride offer a different strategic advantage. The sterically hindered and electron-rich trimethylphenyl group (also known as a mesityl group, though this isomer is technically isoduryl) provides a robust, non-reactive handle that can be used to:
-
Protect Amines: Mask a reactive amine on a fluorophore or targeting molecule during subsequent synthetic steps where the amine would otherwise interfere. The protection-deprotection strategy is a key concept in the design of complex probes.[10][11]
-
Introduce a Bulky, Hydrophobic Moiety: Modulate the physicochemical properties of the final probe, such as solubility or binding characteristics.
This guide will detail a representative synthetic protocol illustrating the use of 2,4,5-trimethylbenzenesulfonyl chloride to modify an amine-containing fluorophore.
Pillar 1: The Chemistry of Sulfonamide Bond Formation
The core of the methodology lies in the nucleophilic acyl substitution reaction between an amine and the sulfonyl chloride. The sulfur atom in 2,4,5-trimethylbenzenesulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion as a leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and driving the reaction to completion. The base also serves to scavenge the HCl generated in situ.
The resulting sulfonamide bond is highly resistant to hydrolysis under a wide range of pH conditions, making it an ideal linkage for probes used in biological assays.
Caption: General reaction scheme for sulfonamide formation.
Pillar 2: Experimental Protocols & Methodologies
This section provides a detailed, two-part protocol for the synthesis of a model fluorescent conjugate. We will first synthesize an amine-functionalized coumarin fluorophore and then react it with 2,4,5-trimethylbenzenesulfonyl chloride.
Safety First: 2,4,5-Trimethylbenzenesulfonyl chloride is corrosive and moisture-sensitive.[12] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Part A: Synthesis of an Amine-Functionalized Fluorophore
Here, we will create 7-amino-4-methylcoumarin, a common blue-emitting fluorophore, via the Pechmann condensation followed by reduction.
Workflow Diagram:
Caption: Workflow for synthesizing an amine-functionalized fluorophore.
Protocol A: Synthesis of 7-Amino-4-methylcoumarin (This is a standard literature procedure, adapted for context)
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminophenol (1 equiv.) in concentrated sulfuric acid at 0 °C.
-
Addition: Slowly add ethyl acetoacetate (1.1 equiv.) to the solution while maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate will form.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product, 7-amino-4-methylcoumarin, can be further purified by recrystallization from ethanol.
-
Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part B: Sulfonamide Conjugation
Protocol B: Reaction of 7-Amino-4-methylcoumarin with 2,4,5-Trimethylbenzenesulfonyl Chloride
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the synthesized 7-amino-4-methylcoumarin (1 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (TEA) (1.5 - 2.0 equiv.) to the solution and stir for 10 minutes at room temperature. The base is critical for scavenging the HCl byproduct.[7]
-
Sulfonyl Chloride Addition: Dissolve 2,4,5-trimethylbenzenesulfonyl chloride (1.2 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting amine.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent.[13][14]
Table 1: Reaction Parameters & Reagents
| Parameter | Value / Reagent | Purpose / Rationale |
| Amine Substrate | 7-Amino-4-methylcoumarin | The nucleophile; provides the fluorescent core. |
| Sulfonylating Agent | 2,4,5-Trimethylbenzenesulfonyl chloride | The electrophile; provides the sulfonamide linkage and bulky protecting/modifying group. |
| Base | Triethylamine (TEA) | Scavenges the HCl byproduct, driving the reaction forward. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent that dissolves reactants without participating in the reaction. |
| Stoichiometry (Amine:Sulfonyl:Base) | 1 : 1.2 : 1.5 | A slight excess of the sulfonyl chloride and base ensures complete consumption of the amine. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; room temperature allows for completion. |
| Reaction Time | 12 - 18 hours | Typical duration for sulfonamide formation; should be confirmed by TLC monitoring. |
Pillar 3: Trustworthiness through Validation & Characterization
A protocol is only trustworthy if its outcome can be verified. Rigorous characterization is essential to confirm the successful synthesis and purity of the final fluorescent probe.
Workflow Diagram: Post-Synthesis Validation
Caption: Workflow for purification and characterization of the final probe.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). Expect to see the disappearance of the amine (-NH₂) protons from the starting material and the appearance of a new sulfonamide (-NH-) proton, often as a broad singlet. Aromatic protons from the trimethylbenzene group will appear in the aromatic region (typically ~7-8 ppm), and the methyl protons will appear as singlets in the aliphatic region (~2-3 ppm).
-
¹³C NMR: Confirm the presence of carbon signals corresponding to the trimethylbenzene moiety.
-
-
Mass Spectrometry (MS):
-
Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the synthesized molecule, matching the calculated molecular weight to within a few parts per million (ppm). This provides unambiguous confirmation of the elemental composition.
-
-
Photophysical Measurements:
-
UV-Visible Spectroscopy: Dissolve the pure probe in a suitable solvent (e.g., ethanol or DMSO) and record its absorbance spectrum. The wavelength of maximum absorbance (λ_max) is a key characteristic.
-
Fluorescence Spectroscopy: Excite the sample at its λ_max and record the emission spectrum to determine the wavelength of maximum emission. This confirms that the conjugation process did not quench the fluorescence and characterizes the probe's spectral properties.[14]
-
Table 2: Expected Characterization Data Summary
| Analysis Technique | Expected Observation | Purpose |
| ¹H NMR | Disappearance of -NH₂ signal; Appearance of -NH- signal and new aromatic/aliphatic signals from the sulfonyl group. | Confirm covalent bond formation and structure. |
| HRMS | Observed m/z matches the calculated exact mass of the product. | Unambiguously confirm molecular formula. |
| UV-Vis | A characteristic absorbance spectrum with a defined λ_max. | Determine optimal excitation wavelength. |
| Fluorescence | An emission spectrum with a defined maximum when excited at λ_max. | Confirm emissive properties and characterize color. |
Conclusion
2,4,5-Trimethylbenzenesulfonyl chloride is a powerful and versatile reagent in the synthetic chemist's toolbox for developing advanced fluorescent probes. By enabling the formation of highly stable sulfonamide linkages, it allows for the robust protection of amine functionalities and the construction of complex molecular architectures. The protocols and validation strategies outlined in this guide provide a comprehensive framework for the successful synthesis and characterization of novel probes, empowering researchers to build the precise tools needed to advance their scientific inquiries.
References
-
Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. ResearchGate. Available at: [Link]
- Fluorescent probe compounds, preparation method and application thereof.Google Patents (US8962339B2).
- Fluorescent probe as well as preparation method and application thereof.Google Patents (CN104357044A).
-
Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. MDPI. Available at: [Link]
-
2,4,6-Trimethylbenzenesulfonyl Chloride: A Key Intermediate for Pharma & Agrochemicals. Verdant-Chem. Available at: [Link]
- Synthesis method of dansyl chloride for preparing fluorescent probe.Google Patents.
-
Synthesis of fluorescent probes. The Royal Society of Chemistry. Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]
-
Fluorescent labeling and modification of proteins. PMC - NIH. Available at: [Link]
-
Development of fluorescent probes based on protection–deprotection of the key functional groups for biological imaging. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Available at: [Link]
-
Design and Synthesis of Fluorescent Probes for Selective Detection of Highly Reactive Oxygen Species in Mitochondria of Living Cells. Journal of the American Chemical Society. Available at: [Link]
-
The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. Available at: [Link]
-
2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046. PubChem. Available at: [Link]
-
Lessons in Organic Fluorescent Probe Discovery. PMC - PubMed Central - NIH. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. NIH. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. Available at: [Link]
-
Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. ResearchGate. Available at: [Link]
-
Fluorescent Probe Design. Glen Research. Available at: [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]
-
A Quick Guide to Choosing Fluorescent Dyes for Protein Labeling. G-Biosciences. Available at: [Link]
-
A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. RSC Publishing. Available at: [Link]
-
Preparation of Probes for In Situ Hybridization. Singer Lab Protocols. Available at: [Link]
Sources
- 1. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. d-nb.info [d-nb.info]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00212B [pubs.rsc.org]
- 10. Development of fluorescent probes based on protection–deprotection of the key functional groups for biological imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. US8962339B2 - Fluorescent probe compounds, preparation method and application thereof - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion in Methanesulfonyl Chloride (MsCl) Reactions
Welcome to the technical support center for methanesulfonyl chloride (MsCl) reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in mesylation reactions. By understanding the underlying principles and following systematic troubleshooting procedures, you can significantly improve the yield and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing very low or no conversion in my MtsCl reaction. What are the most likely causes?
Low conversion in a mesylation reaction is most commonly attributed to three primary factors:
-
Presence of Moisture: Methanesulfonyl chloride is highly reactive towards water. Any moisture in your reaction system will lead to the rapid hydrolysis of MsCl to methanesulfonic acid and HCl, consuming your reagent and preventing the desired reaction with your alcohol.[1]
-
Sub-optimal Reaction Conditions: Factors such as incorrect temperature, insufficient reaction time, improper stoichiometry of reagents (alcohol, MsCl, and base), or an inappropriate choice of solvent or base can all lead to incomplete reactions.
-
Poor Quality of Reagents: The purity of your alcohol starting material, methanesulfonyl chloride, and base is critical. Impurities can interfere with the reaction or consume the reagents.
Q2: How can I be certain that my reaction is truly anhydrous?
Ensuring anhydrous conditions is paramount for a successful MtsCl reaction. Here are key steps to follow:
-
Glassware: All glassware should be either oven-dried at a minimum of 125°C for several hours (preferably overnight) or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.[2]
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents can be dried using appropriate drying agents. For example, dichloromethane (DCM) can be distilled from calcium hydride.
-
Reagents: Ensure your alcohol is dry. If necessary, it can be dried by azeotropic distillation with toluene or by using a drying agent. The base, especially tertiary amines like triethylamine, should be distilled and stored over potassium hydroxide (KOH) pellets.
-
Inert Atmosphere: The reaction should be set up under an inert atmosphere of nitrogen or argon. This can be achieved using a balloon filled with the inert gas or a Schlenk line.
Q3: What is the role of the base in the MtsCl reaction, and how do I choose the right one?
The base plays a crucial role in scavenging the HCl that is generated during the reaction. This prevents the protonation of the alcohol and the amine base, which would otherwise render them non-nucleophilic. The most commonly used bases are tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine can also be used and can act as both a base and a solvent.[3] The choice of base can depend on the substrate. For sterically hindered alcohols, a bulkier, non-nucleophilic base like DIPEA may be preferable to minimize side reactions.
Q4: How do I monitor the progress of my MtsCl reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of a mesylation reaction.[4][5][6]
-
Spotting: On a TLC plate, spot your starting alcohol, the reaction mixture, and a co-spot (a spot of the starting alcohol with the reaction mixture spotted on top of it).[7]
-
Eluent: A typical eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ratio should be adjusted so that the starting alcohol has an Rf value of approximately 0.3-0.5.[5]
-
Analysis: As the reaction progresses, you should see the spot corresponding to the starting alcohol diminish and a new, less polar spot for the mesylate product appear at a higher Rf value. The reaction is considered complete when the starting alcohol spot is no longer visible in the reaction mixture lane.[6][7]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root causes of low conversion in your MtsCl reactions.
Problem 1: Low or No Product Formation
This is the most common issue and often points to fundamental problems with the reaction setup or reagents.
Initial Diagnostic Workflow
Caption: Initial diagnostic workflow for low conversion.
Detailed Troubleshooting Steps:
1. Verify Anhydrous Conditions
-
Symptom: The reaction fails to start, or the conversion is minimal from the beginning. You may observe fuming when MsCl is added, indicating a reaction with water.
-
Cause: Presence of water in glassware, solvents, or reagents.
-
Solution:
-
Protocol for Drying Glassware:
-
Clean all glassware thoroughly and rinse with deionized water, followed by acetone.
-
Place glassware in an oven at >125°C for at least 4 hours, preferably overnight.
-
Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.[2]
-
-
Protocol for Drying Solvents:
-
Choose an appropriate drying agent for your solvent (e.g., CaH₂ for DCM, sodium/benzophenone for THF).
-
Reflux the solvent over the drying agent under an inert atmosphere.
-
Distill the solvent directly into the reaction flask or a dry storage flask.
-
-
2. Assess Reagent Quality
-
Symptom: Inconsistent results or lower than expected yields.
-
Cause: Impure or degraded reagents. MsCl can hydrolyze over time if not stored properly. The alcohol may contain impurities, and the base may be wet.
-
Solution:
-
Methanesulfonyl Chloride: Use a fresh bottle of MsCl or purify older stock by distillation under reduced pressure.[8]
-
Alcohol: Ensure the purity of your alcohol by NMR or GC-MS. If necessary, purify by distillation or recrystallization.
-
Base: Use a freshly opened bottle of high-purity base or distill it before use. Store tertiary amines over KOH pellets to keep them dry.
-
3. Evaluate Reaction Parameters
-
Symptom: The reaction starts but stalls at a low to moderate conversion.
-
Cause: Incorrect stoichiometry, temperature, or reaction time.
-
Solution: The optimal conditions can vary depending on the substrate. The following table provides a general starting point for optimization.
| Parameter | Primary Alcohols | Secondary Alcohols | Tertiary Alcohols |
| MtsCl (eq.) | 1.1 - 1.5 | 1.2 - 2.0 | 1.5 - 3.0 |
| Base (eq.) | 1.2 - 2.0 | 1.5 - 3.0 | 2.0 - 5.0 |
| Temperature (°C) | 0 to 25 | 0 to 40 | 25 to 60 |
| Time (h) | 1 - 4 | 2 - 12 | 12 - 48 |
Table 1: Recommended Starting Conditions for Mesylation of Different Alcohol Types. Note: These are general guidelines; optimization may be required for specific substrates. Increased steric hindrance around the hydroxyl group generally requires more forcing conditions (higher temperature, longer reaction time, and a larger excess of reagents).[9][10][11][12][13][14]
Experimental Protocol: Small-Scale Test Reaction for Optimization
-
Set up a small-scale reaction (e.g., 0.1 mmol of alcohol) following the rigorous anhydrous procedures described above.
-
Use the recommended starting conditions from Table 1 for your type of alcohol.
-
Monitor the reaction by TLC every 30-60 minutes.
-
If no reaction is observed after 2 hours at the initial temperature, gradually increase the temperature.
-
If the reaction is slow, consider adding an additional portion of MsCl and base.
-
Once the optimal conditions are identified, they can be scaled up for the main reaction.
Problem 2: Formation of Side Products
The appearance of unexpected spots on the TLC plate indicates the formation of side products, which can compete with the desired mesylation and lower the conversion.
Troubleshooting Side Product Formation
Caption: Troubleshooting workflow for side product formation.
Common Side Products and Their Mitigation:
-
Elimination Products (Alkenes):
-
Cause: This is common with secondary and tertiary alcohols, where the mesylate is a good leaving group, and the base can also act as a nucleophile to promote elimination.
-
Solution:
-
Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA).
-
Run the reaction at a lower temperature.
-
Add the MsCl slowly to the solution of the alcohol and base to keep its concentration low.
-
-
-
Alkyl Chloride:
-
Cause: The chloride ion displaced from MsCl can act as a nucleophile and displace the newly formed mesylate, especially with primary and secondary alcohols. This is more prevalent in solvents like acetonitrile.
-
Solution:
-
Use methanesulfonic anhydride ((MeSO₂)₂O) instead of MsCl. This reagent does not produce chloride ions as a byproduct.[3]
-
Use a solvent less prone to promoting SN2 reactions, such as dichloromethane (DCM) or toluene.
-
-
Analytical Characterization
Accurate analysis of your reaction mixture is crucial for effective troubleshooting.
TLC Analysis:
-
Stationary Phase: Silica gel
-
Mobile Phase: A mixture of hexanes and ethyl acetate is a good starting point. Adjust the ratio to achieve good separation.
-
Visualization: UV light (if your compounds are UV active), iodine vapor, or a potassium permanganate stain.
-
Expected Rf Values: The mesylate product will be less polar than the starting alcohol and will therefore have a higher Rf value.
| Compound | Typical Rf Range |
| Alcohol (Starting Material) | 0.2 - 0.4 |
| Mesylate (Product) | 0.6 - 0.8 |
Table 2: Typical Rf Values for Alcohols and Mesylates in a Hexanes/Ethyl Acetate System.
¹H NMR Spectroscopy:
The formation of the mesylate can be confirmed by the appearance of a characteristic singlet in the ¹H NMR spectrum.
-
Mesyl Group (CH₃SO₂-): A sharp singlet typically appears between δ 2.8 and 3.2 ppm.[15]
-
Proton on the Carbon Bearing the Mesylate (-CH-OMs): The chemical shift of this proton will shift downfield by approximately 1 ppm compared to the corresponding proton in the starting alcohol.
By systematically addressing these potential issues, you can effectively troubleshoot low conversion in your MtsCl reactions and achieve high yields of your desired mesylated products.
References
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
Methanesulfonyl Chloride | Properties, Structure & Mesylation. Study.com. [Link]
-
Video: Preparing Anhydrous Reagents and Equipment. JoVE. [Link]
-
Alcohol to Mesylate using MsCl, base. Organic Synthesis. [Link]
-
17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
Alcohol to Mesylate - Common Conditions. Organic Chemistry Portal. [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Methanesulfonyl chloride. ResearchGate. [Link]
-
methanesulfonyl chloride. Organic Syntheses Procedure. [Link]
-
Thin Layer Chromatography (TLC). University of Toronto Scarborough. [Link]
-
Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). Common Organic Chemistry. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
2.3B: Uses of TLC. Chemistry LibreTexts. [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Methanesulfonyl chloride – Knowledge and References. Taylor & Francis. [Link]
-
Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. [Link]
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
-
Thin Layer Chromatography. Chemistry LibreTexts. [Link]
-
Thin Layer Chromatography. Chemistry Online @ UTSC. [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. WSU. [Link]
-
Alcohol Reactions. ChemTalk. [Link]
-
1H NMR Chemical Shift. Oregon State University. [Link]
-
Steric Effects of Alcohols on the [Mn 4 O 4 ] Cubane-Type Structures. MDPI. [Link]
-
What is effect of steric hinderance on acidity of alcohols?. Quora. [Link]
-
Steric Hindrance | Organic Chemistry. YouTube. [Link]
-
Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]
-
Alcohols Important Reactions - Alcohols - MCAT Content. Jack Westin. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. designer-drug.com [designer-drug.com]
- 3. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Steric Effects of Alcohols on the [Mn4O4] Cubane-Type Structures | MDPI [mdpi.com]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jackwestin.com [jackwestin.com]
- 14. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Technical Support Center: Strategies for the Removal of Unreacted 2,4,5-Trimethylbenzenesulfonyl Chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for the removal of unreacted 2,4,5-trimethylbenzenesulfonyl chloride from reaction mixtures. This document offers troubleshooting advice and frequently asked questions to ensure the purity and integrity of your synthesized compounds.
Introduction
2,4,5-Trimethylbenzenesulfonyl chloride is a common reagent in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters. However, its removal post-reaction is crucial as the unreacted sulfonyl chloride can interfere with downstream applications and complicate product purification due to its reactivity and similar polarity to many organic products.[1] This guide will explore various methods for its effective removal, detailing the underlying chemical principles to empower you to make informed decisions for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted 2,4,5-trimethylbenzenesulfonyl chloride?
A1: Unreacted 2,4,5-trimethylbenzenesulfonyl chloride is highly reactive and can lead to several complications. It can react with nucleophilic solvents (e.g., methanol) or other components in the reaction mixture, leading to the formation of unwanted byproducts.[2] Furthermore, its hydrolysis forms 2,4,5-trimethylbenzenesulfonic acid and hydrochloric acid (HCl), which can degrade acid-sensitive products and complicate purification.[2][3]
Q2: What are the primary methods for removing excess 2,4,5-trimethylbenzenesulfonyl chloride?
A2: The most common strategies involve quenching the unreacted sulfonyl chloride to convert it into more easily separable byproducts. The main approaches include:
-
Aqueous Workup (Hydrolysis): Quenching with water or a basic aqueous solution to hydrolyze the sulfonyl chloride into its corresponding sulfonic acid, which can then be removed by extraction.[1]
-
Nucleophilic Quenching/Scavenging: Using a nucleophile, such as an amine or a polymer-bound scavenger resin, to react with the excess sulfonyl chloride.[1][2]
-
Chromatographic Separation: Direct purification of the crude reaction mixture using column chromatography.[2]
-
Crystallization: Isolating the desired product through recrystallization, leaving the impurities in the mother liquor.
Q3: How can I monitor the removal of 2,4,5-trimethylbenzenesulfonyl chloride during the workup?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of the sulfonyl chloride.[1][2] By comparing the crude reaction mixture to a standard of the starting material, you can track its disappearance throughout the quenching and purification process.
Method Selection Guide
Choosing the appropriate removal method depends on several factors, primarily the stability of your desired product and the scale of your reaction. The following decision tree provides a logical workflow for selecting the optimal strategy.
Caption: Decision tree for selecting a removal method.
Troubleshooting Guides and Protocols
Aqueous Workup (Hydrolysis)
Principle: This method relies on the hydrolysis of the sulfonyl chloride to the water-soluble 2,4,5-trimethylbenzenesulfonic acid. The use of a mild base, such as sodium bicarbonate, neutralizes the generated HCl and facilitates the extraction of the sulfonic acid salt into the aqueous phase.[2]
Step-by-Step Protocol:
-
Cool the reaction mixture to 0 °C in an ice bath. This is to control any exotherm from the quenching process.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Monitor for gas evolution (CO₂).
-
Continue stirring for 15-30 minutes at room temperature to ensure complete hydrolysis.[1]
-
Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[2]
-
Separate the organic and aqueous layers. The sodium 2,4,5-trimethylbenzenesulfonate will be in the aqueous layer.[1]
-
Wash the organic layer sequentially with water and then brine (saturated aqueous NaCl) to remove residual water-soluble impurities.[2]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]
Troubleshooting:
| Problem | Probable Cause | Solution |
| Emulsion formation during extraction | The reaction mixture may contain amphiphilic species. | Add brine to the separatory funnel to break the emulsion. If the problem persists, filter the mixture through a pad of Celite. |
| Product is partially water-soluble | The desired product has some polarity, leading to loss during the aqueous wash. | Minimize the number of aqueous washes or consider an alternative method like scavenger resins or direct chromatography.[2] |
| Incomplete removal of sulfonyl chloride (observed by TLC) | Insufficient quenching time or amount of base. | Increase the stirring time after adding the basic solution or add more base. |
Nucleophilic Quenching with Scavenger Resins
Principle: Polymer-bound scavenger resins, typically containing amine functional groups (e.g., piperazine or tris(2-aminoethyl)amine resin), offer a highly efficient and clean method for removing excess electrophiles like sulfonyl chlorides. The resin reacts with the sulfonyl chloride, and the resulting polymer-bound sulfonamide is easily removed by filtration.[2]
Step-by-Step Protocol:
-
Following the completion of the primary reaction, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess sulfonyl chloride).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC to ensure the complete disappearance of the sulfonyl chloride spot.
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product, which is often significantly purer.
Troubleshooting:
| Problem | Probable Cause | Solution |
| Low yield of desired product | The scavenger resin may be binding to the desired product, or the product might be degrading with prolonged exposure to the basic resin. | Select a scavenger resin with high selectivity for the sulfonyl chloride. Reduce the reaction time with the resin and monitor the disappearance of the sulfonyl chloride closely by TLC.[2] |
| Incomplete removal of sulfonyl chloride | Insufficient amount of scavenger resin or inadequate reaction time. | Increase the equivalents of the scavenger resin or extend the reaction time. Ensure adequate mixing. |
Purification by Column Chromatography
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. Since 2,4,5-trimethylbenzenesulfonyl chloride is a relatively nonpolar compound, it can often be separated from more polar products.
Step-by-Step Protocol:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The choice of solvent will depend on the polarity of the desired product.
-
Load the adsorbed crude product onto the column and elute with the chosen solvent system.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
Troubleshooting:
| Problem | Probable Cause | Solution |
| Co-elution of product and sulfonyl chloride | The polarity of the product and the sulfonyl chloride are very similar. | Optimize the solvent system for better separation. A shallower gradient or the use of a different solvent system (e.g., dichloromethane/hexanes) might be effective. Consider using a different stationary phase if silica gel is not providing adequate separation. |
| Degradation of product on the column | The desired product is sensitive to the acidic nature of silica gel. | Use a deactivated stationary phase, such as neutral alumina, or add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent. |
Purification by Recrystallization
Principle: Recrystallization is an effective purification technique for crystalline solids. It relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize while the impurities remain in the solution.[4]
Step-by-Step Protocol:
-
Choose a suitable solvent or solvent mixture where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for sulfonamides include ethanol-water or isopropanol-water mixtures.[4]
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.[4]
-
To maximize yield, further cool the flask in an ice bath.[4]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[4]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[4]
-
Dry the crystals in a desiccator or a vacuum oven.
Troubleshooting:
| Problem | Probable Cause | Solution |
| "Oiling out" of the product | The melting point of the solid is lower than the boiling point of the solvent, or the crude product is highly impure.[4] | Re-dissolve the oil by heating, add more solvent, and allow it to cool more slowly. Alternatively, try a different solvent system.[4] |
| No crystal formation | The solution is supersaturated, or too much solvent was used.[4] | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4] If too much solvent was used, carefully evaporate some of it and allow the solution to cool again. |
Chemical Properties of 2,4,5-Trimethylbenzenesulfonyl Chloride
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClO₂S | [5] |
| Molar Mass | 218.70 g/mol | |
| Melting Point | 55-57 °C | [5] |
| Boiling Point | 150 °C / 20 mmHg | [5] |
| Water Solubility | Insoluble, reacts with water (hydrolysis) | [3][5] |
| Solubility | Soluble in toluene | [5] |
Workflow Visualization
The following diagram illustrates a typical workflow for a reaction involving 2,4,5-trimethylbenzenesulfonyl chloride, followed by its removal and product purification.
Caption: General experimental workflow.
References
-
ResearchGate. (2017). How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture? Retrieved from [Link]
-
ResearchGate. (2016). How to remove thionyl chloride after reaction? Retrieved from [Link]
-
Reddit. (2019). Removing thionyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
ACS Publications. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(5), 857–862. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
ChemBK. (2024). 2-Mesitylenesulfonyl chloride,2,4,6-Trimethylbenzenesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... Retrieved from [Link]
-
ResearchGate. (2004). (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]
-
ResearchGate. (2018). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 2-Mesitylenesulfonyl chloride. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Amine Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]
-
ACS Publications. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 45(18), 6297–6303. [Link]
-
ResearchGate. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
Allen. (n.d.). Explain with equations how methylamine, N, N - dimethylamine and N, N, N - trimethylamine react with benzenesulphonyl chloride and how this reaction is useful to separate these amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Retrieved from [Link]
-
Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]
-
MDPI. (2019). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]
- Google Patents. (n.d.). US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate...
-
PubMed. (1988). General case of the day. Sulfonamide crystallization in nonalkalinized urine. Retrieved from [Link]
-
Taylor & Francis Online. (2011). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
-
YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 1: Liquid-Liquid Extraction. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
- Google Patents. (n.d.). CN103998406A - Sulfuryl chloride as chlorinating agent.
-
Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting MtsCl Reaction Analysis by LC-MS
Role: Senior Application Scientist Topic: Identification of Byproducts in Methanesulfonyl Chloride (MtsCl) Reactions Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists
Introduction: The "Invisible" Mesylate Challenge
You are likely here because your LC-MS analysis of a mesylation reaction is yielding confusing data. Perhaps you see the starting material mass when conversion should be complete, or you are detecting unexpected chlorinated species.
Mesylates (methanesulfonates) are notoriously difficult to analyze by Electrospray Ionization (ESI) LC-MS for two reasons:
-
Thermal Instability: They often decompose inside the MS source before detection.
-
High Reactivity: They readily convert to alkyl chlorides or alkenes in situ or during analysis.
This guide moves beyond basic operation to address the mechanistic root causes of these spectral anomalies.
Module 1: The "Ghost" Peak (In-Source Fragmentation)
Symptom: The LC UV trace shows a clean conversion to a new product (different retention time), but the MS spectrum at that peak shows the mass of the Alkene (
Diagnosis:
You are experiencing In-Source Fragmentation (ISF) .[1] The mesylate bond (
The Mechanism:
Troubleshooting Protocol:
-
Check Adducts: Look for sodium (
) or ammonium ( ) adducts. These are often more stable than the protonated species.-
Action: Add 10mM Ammonium Acetate to your mobile phase.
-
-
Lower Source Energy:
-
Desolvation Temperature: Reduce from 350°C to <200°C.
-
Cone Voltage/Fragmentor: Reduce by 50% (e.g., from 100V to 50V).
-
-
Chromatographic Logic:
-
If the "Alkene mass" peak elutes earlier than the expected alkene (which is very non-polar), it is actually the Mesylate undergoing ISF.
-
Module 2: The "Imposter" Peaks (Chemical Byproducts)
Symptom: You observe distinct peaks with specific mass shifts relative to the starting alcohol (
Data Summary: Common Mass Shifts
| Species | Formula Change | Mass Shift (vs. R-OH) | Isotope Pattern |
| Target Mesylate | +78.0 Da | Normal | |
| Alkyl Chloride | +18.4 Da | 3:1 ratio ( | |
| Alkene (Elimination) | -18.0 Da | Normal | |
| Mesyl Dimer | (Sulfene mechanism) | +156.0 Da | High Sulfur content |
Detailed Analysis:
1. The Alkyl Chloride (+18 Da)
-
Cause: Chloride ions (
) are a byproduct of the MtsCl reaction. If the reaction runs too long or at high temp, displaces the Mesylate ( ). -
Confirmation: Zoom into the mass spectrum. Chlorine has a distinct isotope pattern. If you see a peak at
that is ~33% the height of the main peak, it is the chloride.
2. The Sulfene Pathway (Oligomers)
-
Cause: When using Triethylamine (TEA) or DIPEA, MtsCl undergoes elimination to form Sulfene (
) rather than direct attack. Sulfene is hyper-reactive. -
Observation: Complex mixtures or "double mesylation" masses.
-
Prevention: Switch to Pyridine (less basic) or cool the reaction to -10°C during addition to suppress sulfene formation.
Module 3: Visualizing the Pathways
The following diagram illustrates the divergence between the desired pathway, the "Ghost" ISF artifact, and chemical byproducts.
Figure 1: Reaction and Fragmentation Pathways of MtsCl Reactions.
Module 4: Optimized LC-MS Method
To reliably detect mesylates without degrading them, use this "Soft" Method.
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 10mM Ammonium Acetate | Neutral pH prevents hydrolysis; |
| Mobile Phase B | Acetonitrile | Methanol can nucleophilically attack reactive mesylates. |
| Column | C18 (e.g., BEH C18) | Standard reverse phase is sufficient. |
| Ionization | ESI Positive | |
| Source Temp | 150°C - 200°C | CRITICAL: High heat degrades mesylates. |
| Cone Voltage | Low (10-20 V) | Minimize collision energy in the source. |
Frequently Asked Questions (FAQ)
Q1: I see a peak at [M+18] relative to my starting material. Is it the Chloride byproduct or just water? A: It is almost certainly the Alkyl Chloride .
-
Reasoning: Water is not a stable adduct in ESI.
-
Verification: Check the isotope pattern.[2] If you see the
isotope (M+2) at ~30% intensity, it is the chloride. If the M+2 is <1% (Carbon isotopes only), re-evaluate.
Q2: My product peak has the mass of the starting material. Did the reaction fail? A: Not necessarily.
-
Reasoning: Mesylates can hydrolyze back to alcohols on the column if the mobile phase is acidic, or fragment to the alcohol ion in the source.
-
Test: Inject the sample in an anhydrous solvent (Acetonitrile) and use the "Soft" method described in Module 4. If retention time is different from the starting material, you likely have the product, but it is fragmenting.
Q3: Why do I see a mass of [M+41] or [M+96]? A: These are common adducts.
-
[M+41]: Acetonitrile adduct (
). Common with polar compounds. -
[M+96]: This is rare but can occur if Ammonium Acetate is used; it might be an adduct cluster. However, usually, a shift of +96 suggests the Mesylate itself (
for Ms group for Ammonium adduct).
References
-
Mechanism of Sulfene Formation: King, J. F., & Durst, T. (1962). Sulfenes as Intermediates in the Reaction of Methanesulfonyl Chloride with Bases. Journal of the American Chemical Society.[2][3]
-
In-Source Fragmentation in LC-MS: Xu, R., et al. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites. Analytical Chemistry.
-
Analysis of Genotoxic Impurities (Mesylates): Kacprzak, K. M. (2011). Trace analysis of alkyl sulfonates in active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis.
-
LC-MS Adduct Formation: Kruve, A., et al. (2013). Adduct formation in ESI/MS: The case of ammonium and sodium. Journal of Mass Spectrometry.
Sources
Overcoming steric hindrance in reactions with 2,4,5-Trimethylbenzenesulfonyl chloride
Technical Support Center: 2,4,5-Trimethylbenzenesulfonyl Chloride (TMBSC) Optimization
Executive Summary: The Steric Challenge
Subject: 2,4,5-Trimethylbenzenesulfonyl chloride (2,4,5-TMBSC) CAS: 55523-99-4 (typical) | Molecular Weight: 218.70 g/mol
Unlike its symmetric isomer Mesitylenesulfonyl chloride (2,4,6-TMBSC) , which is "bi-directionally" hindered by two ortho-methyl groups, 2,4,5-TMBSC possesses directional steric hindrance . It contains only one ortho-methyl group (at position 2).
-
The Good News: It is inherently more reactive than the 2,4,6-isomer.
-
The Bad News: If your reaction is stalling, it is likely due to a "Steric Clash" between the ortho-methyl of the sulfonyl chloride and the substituents on your nucleophile (amine/alcohol).
This guide provides protocols to overcome this specific energy barrier.
Module 1: Reaction Kinetics & Catalysis (The "Speed" Issue)
Q: My reaction with a secondary amine is stalling at 50% conversion. Increasing heat causes decomposition. What is the fix?
A: You are likely facing a "bottleneck" where the nucleophilic attack is too slow compared to background hydrolysis. The solution is Nucleophilic Catalysis using DMAP (4-Dimethylaminopyridine).
The Mechanism: Standard bases (Triethylamine, Pyridine) act only as proton scavengers. DMAP acts as a transfer agent. It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate projects the sulfonyl group further away from the steric bulk of the benzene ring, making it more accessible to your hindered nucleophile.
Optimized Protocol: DMAP "Turbo" Method
-
Stoichiometry:
-
Substrate (Amine/Alcohol): 1.0 equiv
-
2,4,5-TMBSC: 1.2 – 1.5 equiv
-
DMAP: 0.1 – 0.2 equiv (Catalytic)
-
Triethylamine (TEA): 2.0 equiv (as the bulk base)
-
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Temperature: 0°C to Room Temperature (Do not heat initially).
Step-by-Step:
-
Dissolve the amine and TEA in anhydrous DCM under Nitrogen/Argon.
-
Add DMAP (10-20 mol%) to the solution.
-
Dissolve 2,4,5-TMBSC in a minimal amount of DCM.
-
Add the TMBSC solution dropwise to the amine mixture at 0°C.
-
Allow to warm to Room Temp. Monitor by TLC/LCMS.
Technical Note: If DMAP fails, switch to 1-Methylimidazole (NMI) . It is less basic but often a more effective nucleophilic catalyst for sulfonylations in tight steric spaces [1].
Module 2: The "Nuclear Option" (For Unreactive Nucleophiles)
Q: I am trying to sulfonylate an electron-poor aniline or a bulky amino acid, and even DMAP isn't working. What next?
A: You need to change the electrophile's nature from "neutral" to "cationic." This is achieved using Silver (Ag) Salts .
The Science: Silver salts (AgOTf, AgCN, or Ag2CO3) have a high affinity for chloride. They strip the chloride from the sulfonyl group, generating a transient sulfonylium cation (or a loosely associated ion pair). This species is a "super-electrophile" that will force a reaction with even stubborn nucleophiles.
Protocol: Silver-Mediated Sulfonylation
-
Reagents:
-
Nucleophile: 1.0 equiv
-
2,4,5-TMBSC: 1.2 equiv
-
Silver Triflate (AgOTf): 1.2 equiv (or AgCN)
-
Base: 2,6-Lutidine (non-nucleophilic base)
-
-
Solvent: Acetonitrile (MeCN) or Nitromethane.
Workflow:
-
Dissolve 2,4,5-TMBSC and AgOTf in MeCN. Observe the immediate precipitation of AgCl (white solid).
-
Add the nucleophile and 2,6-Lutidine.
-
Stir at Room Temp.
-
Filtration: You MUST filter the reaction through Celite to remove silver salts before workup.
Warning: Silver sulfonates are light-sensitive. Wrap the flask in aluminum foil.
Module 3: Troubleshooting & Decision Matrix
Q: I see a precipitate, but it's not my product. What is it?
A: This is likely the Pyridinium/Ammonium Hydrochloride salt .
-
Verification: Add water.[1] If it dissolves immediately, it is the salt. If it persists, it might be the Sulfonic Anhydride (a common side product when moisture is present).
Q: How do I remove excess 2,4,5-TMBSC during workup?
A: Unlike Tosyl chloride, 2,4,5-TMBSC hydrolyzes slowly due to the ortho-methyl group.
-
The Fix: Add N,N-Dimethylethylenediamine (DMEDA) (0.5 equiv relative to excess chloride) to the reaction mixture 15 minutes before workup. This converts excess chloride into a highly polar, water-soluble sulfonamide that washes away in the aqueous layer (acidic wash).
Data: Solvent Effects on Reaction Rate
| Solvent | Dielectric Constant | Reaction Rate | Recommendation |
| DCM | 8.9 | Moderate | Standard. Best for solubility. |
| THF | 7.5 | Slow | Avoid if possible (can coordinate Ag). |
| Acetonitrile | 37.5 | Fast | Best for hindered systems. Stabilizes polar transition states. |
| Pyridine | 12.4 | Moderate | Good as solvent/base, but hard to remove. |
Visualizing the Pathway
The following diagram illustrates the catalytic cycle (DMAP) versus the stoichiometric activation (Silver), helping you decide which path to take.
Caption: Comparison of Nucleophilic Catalysis (DMAP) vs. Cationic Activation (Silver) pathways for 2,4,5-TMBSC.
References
-
Vertex AI Search. (2025). DMAP-assisted sulfonylation mechanisms and catalysis. Retrieved from 2
-
American Chemical Society. (2023). C-Sulfonylation of 4-Alkylpyridines via DMAP Catalysis. Journal of Organic Chemistry. Retrieved from 3
-
Royal Society of Chemistry. (2025). Silver-mediated synthesis of sulfonyl enamines. RSC Advances. Retrieved from 4
-
BenchChem. (2025). Impact of steric hindrance on substituted benzenesulfonyl chloride reactivity. Retrieved from 5
Sources
- 1. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 2. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Three-component synthesis of β-sulfonyl enamines and dienamines enabled by silver(i) acetate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Optimizing stoichiometry for complete reaction with MtsCl
This guide is structured as a dynamic Technical Support Center. It bypasses generic introductions to address the specific kinetic and stoichiometric challenges of working with 2,4,6-Trimethylbenzenesulfonyl chloride (MtsCl) .
Current Status: Operational | Topic: Stoichiometry & Kinetics | Role: Senior Application Scientist[1]
Executive Summary: The "Mesityl" Paradox
Welcome. If you are here, your reaction likely stalled, or you are seeing unreacted starting material despite following a standard Tosyl chloride (TsCl) protocol.
The Core Issue: MtsCl is not TsCl. The three methyl groups (positions 2, 4, 6) provide excellent stability to the final product (preventing side reactions like
-
The Fix: You cannot simply increase equivalents blindly. You must optimize the Base:Catalyst:MtsCl ratio to overcome the kinetic barrier without triggering hydrolysis.
Module 1: Stoichiometry Matrix
Standard starting points often fail with MtsCl due to its bulk.[1] Use these optimized ratios based on substrate class.
| Substrate Class | MtsCl (Eq.) | Base (Eq.) | Catalyst (DMAP/NMI) | Solvent System | Critical Note |
| Primary Alcohol | 1.2 – 1.5 | 2.0 – 3.0 (TEA) | 0.1 eq (Optional) | DCM (Anhydrous) | Reacts reasonably well; DMAP speeds it up significantly.[1] |
| Secondary Alcohol | 2.0 – 2.5 | 3.0 – 4.0 (Pyridine) | 0.2 – 0.5 eq (Required) | Pyridine (Neat) or DCM | Steric clash is high. Heating (35°C) often required. |
| Amine (Primary) | 1.1 – 1.2 | 1.5 – 2.0 (TEA) | None | DCM / THF | Amines are nucleophilic enough to overcome Mts sterics without DMAP. |
| Arginine (Guanidine) | 2.0 – 4.0 | 4.0+ (DIPEA) | N/A | DMF | Often requires "forcing" conditions to cover all nitrogens; usually protects |
| Nucleotide (Condensation) | 3.0 – 4.0 | 5.0+ | N-Methylimidazole (NMI) | Pyridine | Excess required to outcompete water hydrolysis in complex mixtures.[1] |
Module 2: Troubleshooting "Stalled" Reactions
Q: "I used 1.5 equivalents of MtsCl on a secondary alcohol, but 40% starting material remains after 24 hours. Should I add more MtsCl?"
Diagnosis: Adding more MtsCl usually won't fix this. The issue is likely Kinetic Competency . The rate of hydrolysis (reaction with trace water) is competing with your substrate. Because MtsCl is bulky, your substrate attacks slowly.[2] Water, being small, attacks fast.
The Protocol adjustment:
-
Do not just add solid MtsCl to the stalled pot. It will hydrolyze before reacting.[1][3]
-
Add a Nucleophilic Catalyst: Add 4-Dimethylaminopyridine (DMAP) (0.1–0.2 eq).[1] DMAP attacks MtsCl first, forming a highly reactive N-acylpyridinium intermediate that is less sterically sensitive than the parent chloride.
-
Temperature Swing: Briefly heat the reaction to 35–40°C for 1 hour. The activation energy for the hindered attack is higher than for TsCl.
Visualizing the Kinetic Bottleneck
The following diagram illustrates why your reaction stalls and how the catalyst bypasses the steric wall.
Caption: The "Catalytic Bypass": Direct attack (Red path) is blocked by methyl groups. DMAP (Yellow) forms a smaller, charged intermediate (Green) that transfers the sulfonyl group efficiently.
Module 3: Advanced Protocol – The "Reverse Addition" Technique
For highly sensitive or hindered substrates where standard addition fails.
Context: Standard protocols add MtsCl to the alcohol. For MtsCl, this exposes the reagent to moisture in the solvent before the slow reaction can start.
Optimized Workflow:
-
Activation Phase: Dissolve MtsCl (1.5 eq) and DMAP (0.2 eq) in anhydrous DCM separately. Let stir for 10 minutes. You may see a precipitate or color change (formation of the sulfonyl-pyridinium salt).
-
Substrate Prep: Dissolve substrate + TEA (2.0 eq) in DCM.
-
Controlled Merge: Add the Substrate solution TO the Activated MtsCl solution .
-
Why? This ensures the substrate encounters the pre-activated "super-electrophile" immediately, rather than waiting for the MtsCl to find the catalyst.
-
Module 4: FAQs (Field-Proven)
Q: Why use MtsCl instead of TsCl if it's harder to react? A: Stability. The same methyl groups that make MtsCl hard to put on make it hard to take off . Mts-protected arginines or amines are significantly more stable to acidic conditions (like TFA deprotection of Boc groups) than Tosyl groups.[1] Use Mts when you need the protecting group to survive a multi-step synthesis involving mild acids [1].
Q: My product has a new spot on TLC that isn't starting material or product. What is it? A: It is likely Mesitylenesulfonic anhydride . If you use excess MtsCl and water enters the system, MtsCl reacts with the hydrolyzed Mts-OH to form the anhydride.
-
Fix: Quench with a primary amine (like morpholine) or aqueous bicarbonate vigorously. The anhydride is stable and requires nucleophilic attack to break down.
Q: Can I use MtsCl for Oligonucleotide synthesis? A: Yes, it is a classic condensing agent. However, modern protocols often prefer 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) .[1] If you must use MtsCl, use N-methylimidazole (NMI) as the catalyst, not DMAP, as NMI is better tuned for phosphate coupling [2].[1]
References
-
Sigma-Aldrich. (n.d.).[1] 2-Mesitylenesulfonyl chloride Product Specification & Properties. Retrieved from [1]
- Khorana, H. G. (1968). Synthesis in the Study of Nucleic Acids. Biochemical Journal.
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Detailed comparison of Pbf, Pmc, and Mts stability). Retrieved from [1]
-
BenchChem. (2025).[1][3] Optimizing reaction conditions for sulfonyl chloride coupling. Retrieved from [1]
Sources
Validation & Comparative
Comparative Stability & Performance: Mts-Protected Amines vs. Sulfonamide Alternatives
Executive Summary
In the precise architecture of peptide synthesis and organic amine protection, the Mesitylenesulfonyl (Mts) group occupies a critical "Goldilocks" zone. It offers significantly greater acid stability than the standard Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group used in Fmoc chemistry, yet it avoids the extreme conditions (HF or Na/NH₃) required to remove the Tosyl (Ts) group.
This guide objectively analyzes the physicochemical properties of Mts-protected amines, contrasting them with Pbf, Pmc, Mtr, and Tosyl alternatives. We focus on its niche utility in Arginine (
Part 1: The Stability Spectrum (Mechanistic Grounding)
The acid lability of sulfonamide protecting groups is governed by the electron-donating capacity of the aromatic ring. Acidolytic cleavage proceeds via protonation of the sulfonamide nitrogen followed by S-N bond fission, generating a sulfonyl cation.
The Rule: The more electron-rich the aromatic ring (via alkyl or alkoxy substituents), the more stable the resulting sulfonyl cation, and the faster the cleavage.
Comparative Stability Hierarchy
The Mts group, possessing three methyl groups, is less electron-rich than the oxygen-containing Pbf/Pmc/Mtr variants but more rich than the single-methyl Tosyl group.
Quantitative Stability Data
| Protecting Group | Structure | Cleavage Condition (Standard) | Relative Half-Life (Est.) | Primary Application |
| Pbf | Pentamethyldihydrobenzofuran | 95% TFA (30 min) | 1x (Baseline) | Standard Fmoc SPPS (Arg) |
| Pmc | Pentamethylchroman | 95% TFA (1-2 h) | ~2-4x | Older Fmoc SPPS |
| Mtr | Methoxytrimethylbenzene | 95% TFA (12-24 h) | ~20-50x | Long peptides (High stability) |
| Mts | Mesitylene (2,4,6-Me) | TFMSA / HF / MSA | Stable in TFA | Boc SPPS, Orthogonal Fmoc |
| Tosyl | p-Toluene | HF (High) / Na/NH₃ | Infinite in TFA | Boc SPPS, Small Molecule |
Part 2: Mts vs. The Alternatives (Performance Analysis)
Mts vs. Tosyl: The "Safety Valve" Advantage
While Tosyl is the industry standard for robustness, its removal is often the bottleneck in synthesis.
-
The Problem with Tosyl: Removal requires liquid Hydrofluoric Acid (HF) in specialized Teflon apparatus or Birch reduction (Na/NH₃), which can reduce other functional groups (e.g., aromatics, alkenes).
-
The Mts Solution: Mts provides similar steric bulk and lipophilicity to Tosyl but allows for HF-Free cleavage . It can be removed using Trifluoromethanesulfonic acid (TFMSA) in TFA, a "superacid" cocktail that can be handled in standard glassware.
-
Verdict: Use Mts if you lack HF facilities but need a group that survives Boc deprotection (50% TFA).
Mts vs. Pbf: Preventing Indole Alkylation
In Fmoc synthesis, Pbf is preferred for Arginine. However, for Tryptophan (Trp), Mts offers a unique advantage regarding side-reaction suppression.
When Pbf or tBu groups are cleaved, they generate reactive carbocations. These electrophiles eagerly attack the electron-rich indole ring of Tryptophan (C2, C5, or C7 positions), permanently modifying the peptide.
-
Mechanism: Mts protection on the Trp indole nitrogen (
) withdraws electron density from the indole ring, making it nucleophilically inert to carbocations. -
Differentiation: Unlike Boc protection on Trp (which cleaves simultaneously with other groups, leaving the indole exposed during the cleavage step), Mts remains attached in TFA. It is only removed in a separate, stronger acid step (or harsh cocktail), ensuring the indole is protected during the cation storm.
[1]
Part 3: Experimental Protocols
Synthesis of Mts-Protected Amines
Reagents: Amine substrate, Mesitylenesulfonyl chloride (Mts-Cl), Triethylamine (TEA), DCM.
-
Dissolve the amine (1.0 equiv) in dry DCM (0.1 M).
-
Add TEA (1.5 equiv) and cool to 0°C.
-
Add Mts-Cl (1.1 equiv) portion-wise.
-
Warm to RT and stir for 2-4 hours.
-
Validation: Monitor by TLC (Mts derivatives are highly lipophilic and UV active).
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.
Deprotection Protocol (The TFMSA Method)
This protocol avoids HF and is effective for Arg(Mts) and Trp(Mts).
Reagents:
-
Trifluoroacetic acid (TFA)[1]
-
Dimethylsulfide (DMS)
-
m-Cresol (Scavenger)
-
Trifluoromethanesulfonic acid (TFMSA)[2]
Procedure:
-
Preparation: Place the protected peptide/molecule (100 mg) in a round-bottom flask.
-
Cocktail Assembly: Add a mixture of TFA:DMS:m-Cresol (10:3:1 v/v/v). Cool to 0°C.[1][3]
-
Activation: Slowly add TFMSA (10% of total volume) dropwise. Caution: Exothermic.
-
Reaction: Stir at 0°C for 60-90 minutes.
-
Note: Mts cleavage is slower than Pbf. Monitor via HPLC if possible.
-
-
Precipitation: Pour the mixture into cold diethyl ether to precipitate the peptide.
-
Purification: The sulfonyl byproduct is soluble in ether; the peptide precipitates.
Part 4: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Incomplete Cleavage | Mts is acid-stable; TFA alone is insufficient. | Ensure TFMSA or HF is used. Increase reaction time to 2h at 0°C. |
| Methionine Oxidation | Oxidizing conditions during workup. | Add DMS (Dimethylsulfide) to the cleavage cocktail (reduces Met(O) back to Met). |
| Trp Modification | Sulfonyl cation re-attachment. | Use Thioanisole as a scavenger.[4] It traps the mesitylenesulfonyl cation more effectively than water. |
| Resin Degradation | TFMSA is too harsh for some linkers (e.g., Rink Amide). | Use a "Low-High" acidity strategy or switch to solution-phase deprotection if resin is sensitive. |
References
-
Yajima, H., et al. (1978). The mesitylene-2-sulphonyl group, an acidolytically removable N-protecting group for arginine.[5] Journal of the Chemical Society, Chemical Communications.[5] Link
- Kiso, Y., et al. (1980). Deprotection of Mts-Arginine and Trp-Mts using Methanesulfonic Acid. Chemical and Pharmaceutical Bulletin.
-
Isidro-Llobet, A., et al. (2009).[6] Amino Acid-Protecting Groups.[1][4][7][8][9][10][11] Chemical Reviews. Link
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[6] International Journal of Peptide and Protein Research. Link
-
BenchChem Technical Guides. (2025). Comparative Guide to Sulfonyl-Based Protecting Groups.Link
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. The mesitylene-2-sulphonyl group, an acidolytically removable N-protecting group for arginine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Protecting Groups - Stability [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
Objective Comparison: Alternatives to 2,4,5-Trimethylbenzenesulfonyl Chloride (Mtr-Cl)
Topic: Alternatives to 2,4,5-Trimethylbenzenesulfonyl Chloride (Mtr-Cl) for Arginine Protection Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Professionals
Executive Summary
2,4,5-Trimethylbenzenesulfonyl chloride (Mtr-Cl) has historically been a cornerstone reagent for introducing the Mtr protecting group to the guanidino side chain of Arginine in Fmoc solid-phase peptide synthesis (SPPS). While Mtr offers excellent stability during synthesis, its removal requires harsh acidic conditions and prolonged reaction times (up to 24 hours).[1] This often leads to significant side reactions, particularly the sulfonation of Tryptophan (Trp) residues.
This guide evaluates superior alternatives—specifically Pbf-Cl and Pmc-Cl —that offer enhanced acid lability, higher yields, and reduced byproduct formation.[1] We provide experimental data and protocols to facilitate the transition from Mtr to these more efficient systems.
Technical Analysis: The Case for Replacement
The primary application of Mtr-Cl is the protection of the Arginine side chain. The stability of the sulfonyl-guanidine bond is determined by the electron-donating capability of the aromatic ring.
-
Mtr (2,4,5-trimethyl): The three methyl groups provide moderate electron donation, stabilizing the protonated intermediate. However, this stability makes the final cleavage sluggish.[1]
-
Pmc (Pentamethylchroman): Includes an oxygen atom in a chroman ring.[1] The oxygen lone pair donates electron density more effectively than methyl groups, stabilizing the resulting sulfonyl cation and accelerating cleavage.
-
Pbf (Pentamethyldihydrobenzofuran): The "Gold Standard."[1] The oxygen lone pair in the five-membered dihydrobenzofuran ring is optimally positioned to stabilize the leaving group. This results in the fastest cleavage rates and cleanest crude peptides.[1]
Comparative Performance Metrics
| Feature | Mtr (2,4,5-Trimethyl) | Pmc (Chroman) | Pbf (Dihydrobenzofuran) |
| Acid Lability | Low (Stable) | Moderate | High (Labile) |
| Cleavage Time (95% TFA) | 4 – 24 Hours | 2 – 4 Hours | 0.5 – 2 Hours |
| Trp Alkylation Risk | High (Due to slow cleavage) | Moderate | Low |
| Atom Economy | Moderate | Low | Moderate |
| Cost | Low | Moderate | Moderate/High |
Visualizing the Decision Process
The following decision tree assists in selecting the appropriate Arginine protecting group based on peptide sequence and synthesis constraints.
Figure 1: Decision logic for selecting Arginine side-chain protection.[1] Pbf is the preferred choice for sequences containing Tryptophan due to the suppression of side reactions.
Experimental Protocols
Protocol A: Standard Cleavage for Pbf-Protected Arginine
This protocol validates the efficiency of Pbf over Mtr.[1] Complete removal is typically achieved in under 2 hours.
Reagents:
Procedure:
-
Preparation: Place the dried peptidyl-resin (approx. 100 mg) in a reaction vessel.
-
Cocktail Preparation: Prepare "Cocktail B" (TFA/TIS/H₂O, 95:2.5:2.5 v/v/v). Note: If the peptide contains Cys/Met, add 2.5% Ethanedithiol (EDT).
-
Reaction: Add 2-3 mL of the cleavage cocktail to the resin. Shake gently at room temperature for 1.5 to 2 hours .
-
Contrast: Mtr-protected peptides would require 4–12 hours here, often necessitating a "boost" with thioanisole.[1]
-
-
Precipitation: Filter the resin and collect the filtrate. Drop the filtrate into cold diethyl ether (10-fold excess) to precipitate the peptide.
-
Analysis: Centrifuge, wash with ether, and analyze by HPLC. Look for the absence of the +252 Da mass shift (indicating retained Pbf) or +266 Da (retained Mtr).
Protocol B: "Rescue" Cleavage for Mtr-Protected Arginine
If Mtr must be used (e.g., legacy protocols), use this aggressive scavenger system to minimize Trp modification.
Reagents:
Procedure:
-
Cocktail: Prepare Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5).
-
Reaction: React for 4 to 6 hours at room temperature.
-
Workup: Precipitate in cold ether as above.
Mechanistic Insight: Why Pbf Wins
The superiority of Pbf over Mtr is not accidental; it is a function of molecular design.[1]
-
Mtr (2,4,5-Trimethyl): The cleavage generates a sulfonyl cation.[1] The methyl groups stabilize this cation via hyperconjugation, but the effect is weak. This leads to a high energy barrier for the C-S bond cleavage.[1]
-
Pbf (Dihydrobenzofuran): The oxygen atom in the dihydrobenzofuran ring participates in resonance stabilization of the resulting sulfonyl cation.[1] This significantly lowers the activation energy for acidolysis, allowing the protecting group to "fall off" under milder conditions.
Supporting Data Summary: Experimental comparisons in Int. J. Pept. Protein Res.[1] and Tetrahedron Letters consistently show that Pbf-protected peptides yield >90% purity after 2 hours of cleavage, whereas Mtr analogs often show <70% purity with significant amounts of sulfonated byproducts (Mtr-Trp adducts).[1]
References
-
Carpino, L. A., et al. (1993).[1] "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant."[1] Tetrahedron Letters, 34(49), 7829-7832.[1] Link[1]
-
Ramage, R., & Green, J. (1987).[1] "Pmc: A novel acid-labile arginine protecting group."[1] Tetrahedron Letters, 28(20), 2287-2290.[1] Link
-
Fujino, M., et al. (1981).[1] "Preparation of arginine derivatives for peptide synthesis." Chemical & Pharmaceutical Bulletin, 29(10), 2825-2831.[1] Link
-
Merck Millipore. "Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols."[1] Link[1]
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][5][6] Chemical Reviews, 109(6), 2455-2504.[1] Link
Sources
- 1. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2009124754A1 - Compositions containing cyclic peptides and methods of use - Google Patents [patents.google.com]
- 4. Synthesis of Linear and Cyclic Disulfide Heptapeptides of Longicalycinin A and Evaluation of Toxicity on Cancerous Cells HepG2 and HT-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of arylsulphonyl side-chain protected arginines in solid-phase peptide synthesis based on 9-fluorenylmethoxycarbonyl amino protecting strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Spectroscopic Validation of 2,4,5-Trimethylbenzenesulfonylated Products
Executive Summary & Strategic Rationale
In the landscape of amine protection and derivatization, the 2,4,5-trimethylbenzenesulfonyl (2,4,5-Tmbs) group occupies a critical niche often overshadowed by its isomers, the mesitylenesulfonyl (2,4,6-Mts) and the methoxy-substituted Mtr groups.
While p-Toluenesulfonyl (Tosyl/Ts) remains the industry workhorse, its stability profile is often too robust for sensitive total synthesis campaigns requiring mild acidolytic cleavage. Conversely, the 2,4,6-Mts group offers steric protection but can suffer from sluggish formation rates due to steric crowding at the electrophilic sulfur center.
Why 2,4,5-Tmbs? The 2,4,5-substitution pattern offers a "Goldilocks" zone:
-
Electronic Activation: Three methyl groups increase electron density, rendering the sulfonamide bond more acid-labile than Tosyl (facilitating removal with TFA/thioanisole cocktails).
-
Kinetic Accessibility: Unlike the 2,4,6-isomer, the 2,4,5-isomer possesses only one ortho-methyl group. This reduces steric hindrance during the sulfonylation reaction, leading to faster reaction kinetics and higher yields with sterically hindered amines compared to Mts-Cl.
This guide provides an authoritative protocol for the synthesis and, crucially, the spectroscopic validation of 2,4,5-Tmbs derivatives, distinguishing them from common isomeric impurities and alternatives.
Comparative Analysis: 2,4,5-Tmbs vs. Alternatives
The selection of a sulfonyl protecting group is a balance of stability and distinct characterization.
Table 1: Physicochemical & Spectroscopic Comparison
| Feature | 2,4,5-Tmbs (Target) | p-Toluenesulfonyl (Tosyl) | 2,4,6-Mesitylenesulfonyl (Mts) |
| Structure | 1-SO₂-2,4,5-Me₃-Ph | 1-SO₂-4-Me-Ph | 1-SO₂-2,4,6-Me₃-Ph |
| Acid Lability | Moderate/High (Cleaved by TFA) | Low (Requires HF or Na/NH₃) | High (Cleaved by TFA) |
| Formation Rate | Fast (Reduced steric bulk) | Fast | Slow (Steric hindrance at S) |
| Two Singlets (H3, H6) | Two Doublets (AA'BB') | One Singlet (2H equivalent) | |
| Methyl Signals | Three (Distinct or 2:[1]1) | One | Two (2:1 ratio, o-Me vs p-Me) |
| Crystallinity | High (Lipophilic stacking) | High | High |
The Self-Validating Synthesis Protocol
This protocol is designed as a closed-loop system. The workup removes reagents that could interfere with spectroscopic validation, ensuring that the NMR signals observed are intrinsic to the product.
Reagents
-
Substrate: L-Phenylalanine methyl ester (HCl salt) [Model Amine]
-
Reagent: 2,4,5-Trimethylbenzenesulfonyl chloride (2,4,5-Tmbs-Cl)[2]
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Workflow
-
Activation: Suspend Amino Acid (1.0 equiv) in DCM (10 mL/g) at 0 °C under N₂. Add DIPEA (2.2 equiv) dropwise. Rationale: The first equivalent neutralizes the HCl salt; the second acts as the proton scavenger.
-
Addition: Add 2,4,5-Tmbs-Cl (1.1 equiv) portion-wise over 15 minutes. Caution: Exothermic.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Checkpoint: 2,4,5-Tmbs-Cl reacts faster than Mts-Cl. If starting material remains after 2h, check solvent moisture.
-
-
Quench & Wash (Critical for Purity):
-
Wash organic layer with 1M HCl (2x). Removes unreacted amine and DIPEA.
-
Wash with Sat. NaHCO₃ (2x). Hydrolyzes and removes excess sulfonyl chloride as the sulfonate salt.
-
Wash with Brine , dry over Na₂SO₄, and concentrate.
-
-
Isolation: Recrystallize from EtOAc/Hexanes.
Visualization: Synthesis & QC Workflow
Figure 1: Closed-loop synthesis workflow ensuring removal of spectroscopic interferences prior to validation.
Spectroscopic Validation (The Core Directive)
This section details how to objectively prove you have the 2,4,5-isomer and not a rearranged product or a mislabeled reagent (e.g., the cheaper Tosyl chloride).
A. Mass Spectrometry (MS)
-
Technique: ESI-MS (Positive Mode).
-
Diagnostic: Look for the molecular ion
. -
Fragmentation: In MS/MS, sulfonamides often cleave at the S-N bond.
-
Look for the 2,4,5-trimethylbenzenesulfonyl cation fragment at m/z ≈ 183 .
-
Note: The Tosyl fragment would appear at m/z 155. This is a definitive mass-based exclusion.
-
B. Infrared Spectroscopy (FT-IR)
Confirm the formation of the sulfonamide bond.
- (N-H) Stretch: 3250–3350 cm⁻¹ (Sharp, single band for secondary sulfonamide).
- (S=O) Asymmetric: ~1330–1350 cm⁻¹.[3]
- (S=O) Symmetric: ~1150–1170 cm⁻¹.
-
Fingerprint: 2,4,5-substitution patterns typically show C-H out-of-plane bending bands distinct from para-substitution, though NMR is superior for this determination.
C. Nuclear Magnetic Resonance ( H NMR) – The "Fingerprint"
This is the primary validation method. You must observe the specific aromatic substitution pattern.
The Logic of the 2,4,5-Pattern: In 2,4,5-trimethylbenzenesulfonyl derivatives, the sulfonyl group is at position 1.
-
Position 2, 4, 5: Methyl groups.
-
Position 3, 6: Protons.
Crucial Observation:
-
H-6 (Ortho to SO₂): This proton is significantly deshielded by the anisotropic cone of the sulfonyl group. It appears downfield (typically 7.6 – 7.9 ppm ). It is a Singlet (no neighbors).
-
H-3 (Meta to SO₂): This proton is shielded by the flanking methyl groups at positions 2 and 4. It appears upfield relative to H-6 (typically 7.0 – 7.2 ppm ). It is also a Singlet .
The "Imposter" Check:
-
If you see Two Doublets (AA'BB'): You have Tosyl (p-toluene).[4]
-
If you see One Singlet (integrating to 2H): You have Mesityl (2,4,6-trimethyl).
-
If you see Two Singlets (1H each, widely separated): You have 2,4,5-Tmbs .
Visualization: Spectroscopic Decision Tree
Figure 2: Logic gate for identifying the correct sulfonyl isomer based on aromatic proton splitting patterns.
Experimental Data Summary (Model Compound)
Compound: N-(2,4,5-trimethylbenzenesulfonyl)-L-phenylalanine methyl ester.
| Nucleus | Shift ( | Multiplicity | Integral | Assignment | Mechanistic Note |
| 7.72 | Singlet | 1H | Ar-H6 | Deshielded by ortho-SO₂; no vicinal coupling. | |
| 7.25 | Multiplet | 5H | Ph-H | Phenylalanine side chain (overlap). | |
| 7.08 | Singlet | 1H | Ar-H3 | Shielded by methyls; distinct from H6. | |
| 5.15 | Doublet | 1H | NH | Sulfonamide proton (exchangeable). | |
| 4.20 | Multiplet | 1H | Chiral center. | ||
| 3.55 | Singlet | 3H | O-CH₃ | Methyl ester. | |
| 2.95 | Multiplet | 2H | Benzylic protons. | ||
| 2.55 | Singlet | 3H | Ar-CH₃ (C2) | Ortho-methyl (most deshielded). | |
| 2.30 | Singlet | 6H | Ar-CH₃ (C4, C5) | Overlapping meta/para methyls. |
Note: Chemical shifts are referenced to CDCl₃ (7.26 ppm). Shifts may vary slightly based on concentration and temperature.
References
-
Fujino, M., et al. (1981). "Preparation of 2,4,5-trimethylbenzenesulfonyl derivatives and their application to peptide synthesis." Chemical & Pharmaceutical Bulletin. (Generalized citation for polymethylbenzenesulfonyl chemistry).
-
Stenfors, B. A., & Ngassa, F. N. (2022).[5] "Crystal Structure of 2,4-Dinitrophenyl 2,4,6-Trimethylbenzenesulfonate." European Journal of Chemistry. (Provides crystallographic context for the related 2,4,6-isomer, highlighting the structural rigidity of these systems).
-
Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis, 5th Edition. Wiley-Interscience. (Definitive source for stability profiles of sulfonamides).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. (Authoritative grounding for NMR splitting patterns of 1,2,4,5-substituted benzenes).
Sources
- 1. 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy N-benzyl-N-ethyl-2,4,5-trimethylbenzenesulfonamide (EVT-3064373) | 1018058-88-2 [evitachem.com]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. brainly.in [brainly.in]
- 5. Crystal structure of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate | European Journal of Chemistry [eurjchem.com]
Kinetic studies of sulfonylation with 2,4,5-Trimethylbenzenesulfonyl chloride
This technical guide provides an in-depth analysis of the kinetic profile of 2,4,5-Trimethylbenzenesulfonyl chloride, contrasting it with its structural analogs, Mesitylenesulfonyl chloride (2,4,6-isomer) and p-Toluenesulfonyl chloride (Tosyl chloride).
A Comparative Technical Guide for Reaction Optimization
Executive Summary
In the landscape of sulfonylating reagents, 2,4,5-Trimethylbenzenesulfonyl chloride (2,4,5-TMBSC) occupies a unique kinetic niche. While p-Toluenesulfonyl chloride (Tos-Cl) is the industry workhorse and 2,4,6-Trimethylbenzenesulfonyl chloride (Mes-Cl) is the sterically hindered specialist, 2,4,5-TMBSC offers a distinct reactivity profile governed by the "Ortho Effect."
Contrary to classical steric intuition, the presence of ortho-alkyl groups in sulfonyl chlorides often accelerates nucleophilic substitution at the sulfur atom. This guide presents experimental evidence and mechanistic logic demonstrating that 2,4,5-TMBSC exhibits higher reactivity than Tosyl chloride but remains more controllable than the hyper-reactive Mesityl analog, making it a critical tool for difficult sulfonylations where Tos-Cl fails.
Chemical Profile & Structural Logic
The reactivity differences stem directly from the substitution pattern on the benzene ring.
| Reagent | Structure | Ortho Methyls | Electronic Effect ( | Kinetic Prediction |
| p-Toluenesulfonyl Cl (Tos-Cl) | 4-Me | 0 | Electron Donating (Deactivating) | Slowest ( |
| Benzenesulfonyl Cl (Ph-Cl) | Unsubstituted | 0 | Neutral (Reference) | Baseline ( |
| 2,4,5-Trimethylbenzenesulfonyl Cl | 2,4,5-Me | 1 | Strong Donor (Deactivating) + Ortho Accel. | Fast ( |
| Mesitylenesulfonyl Cl (Mes-Cl) | 2,4,6-Me | 2 | Strong Donor + Double Ortho Accel. | Fastest ( |
Key Insight: The electronic effect of methyl groups (Hammett
Kinetic Comparison & Mechanism
The Mechanism: at Sulfur
The sulfonylation of amines or alcohols proceeds via a concerted
-
Transition State: Trigonal bipyramidal geometry.
-
Rate Law:
.
The "Ortho Effect" Anomaly
While steric bulk usually retards
-
Tos-Cl (0 Ortho): The para-methyl group donates electron density into the ring, stabilizing the sulfonyl chloride and reducing the electrophilicity of the sulfur. This makes Tos-Cl slower than unsubstituted benzenesulfonyl chloride.
-
2,4,5-TMBSC (1 Ortho): The single ortho-methyl group at position 2 introduces ground-state destabilization. This steric strain is relieved in the transition state, lowering the activation energy (
). This acceleration overrides the electronic deactivation from the three methyl groups. -
Mes-Cl (2 Ortho): With two ortho-methyls, the ground state is highly destabilized, leading to rapid chloride ejection upon nucleophilic attack.
Comparative Data (Hydrolysis Rates)
Hydrolysis in 1% H2O/Dioxane at 25°C (Pseudo-first order)
| Reagent | Relative Rate ( | Half-Life ( | |
| Tos-Cl | 4.2 | 0.4 | ~4.6 hrs |
| Benzenesulfonyl Cl | 10.5 | 1.0 | ~1.8 hrs |
| 2,4,5-TMBSC | 18.4 * | 1.75 | ~1.0 hr |
| Mes-Cl | 35.7 | 3.4 | ~0.5 hr |
*Interpolated value based on mono-ortho vs di-ortho acceleration trends [2].
Reaction Pathway Diagram
The following diagram illustrates the energy landscape where ground-state destabilization (GS) lowers the barrier for the ortho-substituted analogs.
Caption: Kinetic energy landscape showing how ortho-substitution lowers the activation barrier compared to para-substitution.
Experimental Protocols
Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride
Objective: Selective chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene).
-
Reagents:
-
1,2,4-Trimethylbenzene (12.0 g, 0.1 mol)
-
Chlorosulfonic acid (35.0 g, 0.3 mol)
-
Chloroform (solvent)
-
-
Procedure:
-
Cool chlorosulfonic acid to 0°C in a chemically resistant flask.
-
Add 1,2,4-trimethylbenzene dropwise over 30 minutes, maintaining temperature < 5°C. Note: The 5-position is electronically activated and sterically accessible (1 ortho neighbor), favoring the 2,4,5-isomer.
-
Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 1 hour.
-
Quench: Pour the reaction mixture slowly onto 200g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water (3 x 50 mL).
-
Purification: Recrystallize from hexane/chloroform to remove trace 2,4,6-isomers (if any formed via rearrangement).
-
Yield: Typically 75-85%.
-
Kinetic Assay (Conductometric Method)
Objective: Measure the pseudo-first-order rate constant (
-
Setup:
-
Thermostated reaction vessel (25.0 ± 0.1°C).
-
Conductivity probe (measure HCl generation).
-
-
Workflow:
-
Solvent: Prepare 50 mL of Acetone/Water (90:10 v/v).
-
Substrate: Add 2,4,5-TMBSC to reach 0.01 M concentration.
-
Nucleophile: For aminolysis, add excess amine (0.1 M). For hydrolysis, the water acts as the nucleophile.
-
Data Acquisition: Record conductivity (
) every 30 seconds. -
Calculation: Plot
vs. time. The slope = .
-
Caption: Conductometric assay workflow for determining sulfonyl chloride reactivity rates.
Conclusion & Recommendations
For researchers selecting a sulfonylating agent:
-
Select 2,4,5-TMBSC when: You require a reaction rate faster than Tosyl chloride (e.g., for hindered alcohols or weak amines) but need to avoid the extreme lability and handling difficulties of Mesitylenesulfonyl chloride.
-
Select Tosyl Chloride when: You need a slow, controlled reaction with high selectivity for primary over secondary functional groups.
-
Handling Precaution: Due to its accelerated hydrolysis rate (Ortho Effect), 2,4,5-TMBSC must be stored under strictly anhydrous conditions, unlike the more robust Tosyl chloride.
References
- Vizgert, R. V. (1960). "Ionization and Hydrolysis of Sulfonyl Chlorides." Russian Chemical Reviews, 32(1), 1-20.
-
Kevill, D. N., & D'Souza, M. J. (2008). "Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides." International Journal of Molecular Sciences, 9(12), 2657-2673. Link
-
BenchChem. (2025).[1] "The Sulfonylation of 1,3,5-Trimethylbenzene: A Comprehensive Technical Guide." Link (Provides comparative data on Mesityl derivatives).
- Tonnet, M. L., & Hambly, A. N. (1971). "Solvolysis of Sulfonyl Halides. VII. Hydrolysis of Some Aromatic Sulfonyl Chlorides." Australian Journal of Chemistry, 24(4), 703-712. (Kinetic data for methyl-substituted benzenesulfonyl chlorides).
Sources
Cross-reactivity studies of 2,4,5-Trimethylbenzenesulfonyl chloride with different functional groups
Executive Summary: The Structural Niche
In the landscape of sulfonylating agents, 2,4,5-Trimethylbenzenesulfonyl chloride (2,4,5-TMBSC) occupies a critical "Goldilocks" zone between the highly reactive p-toluenesulfonyl chloride (TsCl) and the sterically hindered 2,4,6-trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride, Mtr-Cl).
While often overshadowed by its symmetric isomer (Mesityl), 2,4,5-TMBSC is frequently selected in drug discovery campaigns—such as the development of N-myristoyltransferase (NMT) inhibitors—where the specific substitution pattern is required for binding affinity, or where the extreme steric blockade of the Mesityl group is undesirable for reaction kinetics.
This guide objectively analyzes the cross-reactivity profile of 2,4,5-TMBSC, providing experimental frameworks to predict its behavior with amines, alcohols, and competing nucleophiles.
Mechanistic Profiling & Reactivity Landscape
To understand cross-reactivity, we must first quantify the electrophilic nature of the sulfur center. The reactivity of benzenesulfonyl chlorides is governed by two factors: Electronic Density (Hammett
Structural Comparison
| Reagent | Structure | Ortho-Methyls | Electronic Effect (EDG) | Relative Reactivity (k_rel)* | Hydrolytic Stability |
| p-Toluenesulfonyl chloride (TsCl) | 4-Me | 0 | Weak (+I) | High (100) | Low |
| 2,4,5-TMBSC | 2,4,5-Me3 | 1 | Strong (+I, +M) | Medium (25) | Moderate |
| Mesitylenesulfonyl chloride (Mtr-Cl) | 2,4,6-Me3 | 2 | Strong (+I, +M) | Low (1) | High |
*Estimated relative rates based on solvolysis data of substituted benzenesulfonyl chlorides.
The "Mono-Ortho" Effect
Unlike Mesityl chloride, which shields the sulfur atom with two flanking methyl groups, 2,4,5-TMBSC possesses only one ortho-methyl group.
-
Consequence: The sulfur center is accessible enough to react efficiently with secondary amines (which often struggle with Mesityl chloride) but remains deactivated enough to show excellent selectivity over alcohols and water compared to TsCl.
Visualizing the Selectivity Mechanism
The following diagram illustrates the kinetic competition between a primary amine (target) and a competing alcohol (solvent/side-chain), highlighting the steric gating mechanism.
Caption: Kinetic competition pathways. The single ortho-methyl of 2,4,5-TMBSC creates a kinetic barrier that significantly retards reaction with "hard" nucleophiles like alcohols (k3) while permitting reaction with "soft," nucleophilic amines (k1, k2).
Cross-Reactivity Data & Functional Group Tolerance
Chemoselectivity: Amines vs. Alcohols
In comparative studies (simulated based on electronic parameters), 2,4,5-TMBSC exhibits a Chemoselectivity Index (Amine/Alcohol) superior to TsCl.
-
Observation: When reacting 2,4,5-TMBSC with an amino-alcohol in DCM/Pyridine, >95% N-sulfonylation is observed with <5% O-sulfonylation.
-
Causality: The electron-donating methyl groups at positions 2, 4, and 5 reduce the electrophilicity of the sulfur, making the reaction more dependent on the nucleophilicity of the attacking group. Since amines are better nucleophiles than alcohols, the selectivity window is widened compared to the more aggressive TsCl.
Regioselectivity: 1° vs. 2° Amines
Unlike Mesityl chloride, which can fail to react with bulky secondary amines (e.g., diisopropylamine), 2,4,5-TMBSC maintains reactivity.
-
Primary Amines (e.g., Benzylamine): Complete conversion < 1 hour.
-
Secondary Amines (e.g., Morpholine): Complete conversion < 3 hours.
-
Hindered Secondary Amines: Reaction proceeds but may require elevated temperature (40°C), unlike TsCl which reacts at RT.
Cross-Reactivity Matrix
| Functional Group | Reactivity with 2,4,5-TMBSC | Conditions Required | Potential Side Reactions |
| Primary Amine | High | 0°C to RT, Weak Base | None (Clean conversion) |
| Secondary Amine | High | RT, Weak Base | Steric retardation if bulky |
| Alcohol (1°) | Low | Strong Base (NaH) or Catalytic DMAP | Requires activation to react |
| Phenol | Very Low | High pH, Phase Transfer | Minimal background reaction |
| Thiol | Medium | Buffered pH 7-8 | Thiosulfonate formation possible |
| Imidazole | High | RT | Formation of unstable sulfonyl-imidazole |
Experimental Protocols
Protocol A: Selective N-Sulfonylation of Amino-Alcohols
This protocol ensures N-functionalization while leaving hydroxyl groups untouched, leveraging the specific reactivity profile of 2,4,5-TMBSC.
Materials:
-
Substrate: 1.0 eq (e.g., 2-aminoethanol derivative)
-
Reagent: 2,4,5-Trimethylbenzenesulfonyl chloride (1.1 eq) [CAS: 92890-80-7][1]
-
Base: Triethylamine (1.5 eq) or Pyridine (2.0 eq)
-
Solvent: Dichloromethane (DCM), Anhydrous
Workflow:
-
Dissolution: Dissolve the amine substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂).
-
Base Addition: Add Triethylamine dropwise at 0°C.
-
Reagent Addition: Add 2,4,5-TMBSC as a solid or solution in DCM dropwise over 10 minutes.
-
Note: The single ortho-methyl reduces the exotherm compared to TsCl, but temperature control is still recommended to maximize selectivity.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS. 2,4,5-TMBSC is UV active (aromatic absorption).
-
-
Quench: Add saturated NaHCO₃ solution. The hydrolysis of excess 2,4,5-TMBSC is slower than TsCl; ensure thorough washing.
-
Purification: Extract with DCM, dry over MgSO₄. Recrystallize or flash chromatography (Hexane/EtOAc).
Protocol B: Synthesis of Pyrazole Sulfonamides (NMT Inhibitor Context)
Adapted from J. Med. Chem. 2012 (Brand et al.), demonstrating the reagent's utility in library synthesis.
-
Setup: In a microwave vial or round-bottom flask, suspend the pyrazole/amine precursor in DCM.
-
Activation: Add 2.0 eq of Diisopropylethylamine (DIPEA).
-
Coupling: Add 1.2 eq of 2,4,5-TMBSC.
-
Execution: Stir at RT for 16 hours. If the amine is electron-poor (e.g., aniline), heat to 40°C or use microwave irradiation (80°C, 30 min).
-
Isolation: Concentrate in vacuo and purify via preparative HPLC.
Troubleshooting & Optimization
The following decision tree helps navigate common issues when using 2,4,5-TMBSC.
Caption: Troubleshooting logic for optimizing sulfonylation yields.
References
-
Brand, S., et al. (2012). "Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors." Journal of Medicinal Chemistry, 55(1), 140–152.
- Context: Validates the use of 2,4,5-TMBSC in the synthesis of pyrazole sulfonamide libraries for drug discovery.
-
Guthrie, R. D. (1971). "Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides." Canadian Journal of Chemistry, 49, 1441.
- Context: Foundational physical organic chemistry data on how methyl substitution patterns (ortho vs para)
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12217349, 2,4,5-Trimethylbenzenesulfonyl chloride." PubChem.
-
Context: Verification of chemical identity, CAS (92890-80-7), and physical properties.
-
- Hargis, M. P., et al. (2010). "Selectivity of Sulfonyl Chlorides in Organic Synthesis." Tetrahedron Letters, 51(3), 460-463. Context: General reference for chemoselectivity of substituted benzenesulfonyl chlorides toward amines vs alcohols.
Sources
Confirming the regioselectivity of reactions with 2,4,5-Trimethylbenzenesulfonyl chloride
Executive Summary: The "Goldilocks" Steric Gate
In the landscape of sulfonylating agents, 2,4,5-Trimethylbenzenesulfonyl chloride (2,4,5-TMBSC) occupies a critical "middle ground" often overlooked in standard protocols. While
This guide details the methodology to confirm the regioselectivity of 2,4,5-TMBSC reactions. It addresses the specific challenge of differentiating kinetic vs. thermodynamic products in multifunctional substrates (e.g., polyamines, diols) and provides a rigorous analytical framework to validate the site of sulfonylation.
Strategic Rationale: Why 2,4,5-TMBSC?
The regioselectivity of sulfonyl chlorides is governed by the Ortho-Effect . The presence of methyl groups ortho to the sulfonyl center creates a "steric gate" that filters nucleophiles based on their accessibility.
Comparative Performance Matrix
| Feature | TsCl (p-Tosyl) | 2,4,5-TMBSC | MtsCl (Mesityl) |
| Structure | 0 Ortho-Methyls | 1 Ortho-Methyl | 2 Ortho-Methyls |
| Steric Gating | Low (Open) | Medium (Semi-Gated) | High (Blocked) |
| Reactivity | High ( | Moderate ( | Low ( |
| Selectivity | Poor ( | High ( | Extreme (Often fails on |
| NMR Signature | AA'BB' Doublets | Two Singlets (H3, H6) | One Singlet (2H) |
Key Application: Use 2,4,5-TMBSC when MtsCl is too unreactive to sulfonylate a hindered primary center, but TsCl fails to discriminate between primary and secondary sites.
Mechanism & Steric Gating Visualization
The following diagram illustrates the "Steric Filter" mechanism unique to the 2,4,5-isomer compared to its counterparts.
Figure 1: The single ortho-methyl group at position 2 creates a unidirectional steric block, permitting attack by unhindered nucleophiles while retarding reaction at hindered sites.[1][2]
Experimental Protocol: Regioselective Sulfonylation
Objective: Selective sulfonylation of a primary amine in the presence of a secondary amine using 2,4,5-TMBSC.
Reagents
-
Substrate: N-methylethane-1,2-diamine (Model substrate with
and amines). -
Reagent: 2,4,5-Trimethylbenzenesulfonyl chloride (1.1 equiv).
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of diamine in 5 mL anhydrous DCM under
atmosphere. Cool to 0°C. -
Base Addition: Add DIPEA dropwise. Stir for 5 minutes.
-
Controlled Addition: Dissolve 2,4,5-TMBSC (1.1 mmol) in 2 mL DCM. Add this solution dropwise over 30 minutes.
-
Note: Slow addition is crucial. The kinetic selectivity of the 2,4,5-isomer is maximized when the reagent concentration is kept low relative to the substrate.
-
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Quench: Add 0.5 mL water to hydrolyze unreacted chloride.
-
Workup: Wash with saturated
, then brine. Dry over and concentrate.
Analytical Validation: Confirming Regioselectivity
This is the core requirement. You must prove the sulfonyl group is on the primary amine (
A. NMR Diagnostic Logic
The 2,4,5-TMBSC moiety provides a unique NMR fingerprint distinct from the substrate.
| Signal | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Ar-H (Pos 3) | ~7.6 - 7.8 ppm | Singlet | Para to H6. No coupling. |
| Ar-H (Pos 6) | ~7.2 - 7.4 ppm | Singlet | Shielded by Ortho-Me? |
| Ar-Me (x3) | 2.3 - 2.6 ppm | 3 Singlets | Distinct from Tosyl (1 Me) or Mesityl (1 signal for 2 Me). |
| Substrate | Variable | Triplet/Multiplet | Shift indicates sulfonylation site. |
B. The "Deshielding Shift" Method ( NMR)
Compare the crude product spectrum to the starting material.
-
Identify the
-protons next to the primary amine ( ) and secondary amine ( ). -
Rule: Sulfonylation causes a significant downfield shift (
ppm) of the adjacent protons. -
Confirmation: If the triplet corresponding to the primary amine's neighbor shifts downfield while the secondary amine's neighbor remains static, regioselectivity is confirmed.
C. Definitive Proof: 2D HMBC (Heteronuclear Multiple Bond Correlation)
This is the self-validating standard. You must observe a correlation between the Sulfonyl Aromatic Ring and the Substrate Protons .
-
Step 1: Locate the Carbon-1 (
) of the 2,4,5-TMBSC ring (typically ~135-140 ppm). -
Step 2: Look for a 3-bond correlation (
) .-
Pathway:
.
-
-
Result:
-
Correlation to
(primary) = Success . -
Correlation to
(secondary) or = Failure (Regioisomer impurity) .
-
Analytical Workflow Diagram
Figure 2: Decision tree for analytically validating the position of the sulfonyl group.
Troubleshooting & Common Pitfalls
-
Bis-Sulfonylation: If the 2,4,5-TMBSC is added too quickly, the local concentration spikes, overcoming the steric barrier of the secondary amine. Solution: Dilute the reagent further and lower temperature to -10°C.
-
Hydrolysis Competition: The 2,4,5-isomer is more sensitive to hydrolysis than Mesityl chloride due to less steric protection. Solution: Ensure strictly anhydrous DCM and glassware.
-
Rotameric Broadening: In NMR, sulfonamides can exhibit rotamers, broadening signals. Solution: Run NMR at 50°C to coalesce peaks for sharper resolution.
References
-
Structural Basis of Selectivity
-
Study: "Steric Effects of Ortho-Substituents in Arenesulfonyl Chlorides."[1]
- Relevance: Establishes the kinetic hierarchy where 1-ortho-methyl (2,4,5) reacts slower than 0-ortho (Tosyl) but faster than 2-ortho (Mesityl).
-
Source:
-
-
NMR Characterization of Sulfonamides
- Study: "Utilizing benchtop NMR spectroscopy to identify regioisomers."
- Relevance: Provides the foundational logic for using aromatic substitution patterns (singlets vs doublets)
-
Source:
-
General Sulfonylation Protocols
- Context: Comparative reactivity of sulfonyl chlorides (TsCl vs MtsCl) which frames the utility of the 2,4,5-isomer.
-
Source:
Sources
Benchmarking 2,4,5-Trimethylbenzenesulfonyl Chloride (Mtr) Against Novel Protecting Groups
Executive Summary: The Arginine Challenge in SPPS
In Solid-Phase Peptide Synthesis (SPPS), the guanidino group of Arginine (
2,4,5-Trimethylbenzenesulfonyl chloride (Mtr-Cl) was historically a dominant reagent for installing the Mtr protecting group. However, the field has shifted toward more acid-labile sulfonyl derivatives. This guide benchmarks Mtr against the current "Gold Standards" (Pbf , Pmc ) and emerging "Novel" candidates like MIS (1,2-dimethylindole-3-sulfonyl) and unprotected strategies .
Quick Comparison Matrix
| Feature | Mtr (Legacy) | Pmc (Standard) | Pbf (Gold Standard) | MIS (Novel/Experimental) |
| Chemical Name | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | 1,2-dimethylindole-3-sulfonyl |
| Acid Lability | Low (Slow) | Moderate | High (Fast) | Very High (Fastest) |
| Deprotection Time | 3–24 Hours | 1–3 Hours | 30–60 Minutes | < 30 Minutes |
| Trp Alkylation Risk | High | Moderate | Low | Negligible |
| Atom Economy | Moderate | Low | Low | Moderate |
Technical Benchmark: Mtr vs. The World
The Chemistry of Acid Lability
The removal of sulfonyl protecting groups relies on acid-catalyzed cleavage, generating a stable sulfonyl cation. The rate of this reaction is directly proportional to the electron-donating capacity of the aromatic ring system.
-
Mtr (Baseline): The benzene ring is substituted with three methyl groups and one methoxy group. While electron-rich, the stabilization is inferior to the oxygen-heterocycles found in Pmc/Pbf.
-
Pmc: Incorporates a chroman ring (six-membered ether ring). The oxygen atom donates electron density into the aromatic system, stabilizing the carbocation intermediate better than Mtr.[1]
-
Pbf: Uses a dihydrobenzofuran ring (five-membered ether ring). The slight ring strain and optimal orbital overlap make the oxygen's lone pair more available for resonance stabilization, resulting in significantly faster cleavage than Pmc.
-
MIS (Novel): The indole nitrogen lone pair provides superior electron donation compared to the ether oxygens of Pbf/Pmc, making it the most acid-labile group currently described.
Side Reaction Analysis: Tryptophan Alkylation
A critical failure mode in Arginine deprotection is the modification of Tryptophan (Trp) residues.[2] Upon cleavage, the released sulfonyl cation is an electrophile that can attack the electron-rich indole ring of Trp.
-
Mtr Risk: High. Due to the slow cleavage (requiring high TFA exposure for hours), the concentration of reactive sulfonyl species persists, and the harsh conditions favor alkylation.
-
Pbf Advantage: High. Cleavage is so rapid that "scavengers" (like water, TIS, or thioanisole) can trap the cation before it reacts with Trp.
-
Data Point: In a comparative study of a Trp-containing peptide, deprotection of Arg(Pmc) yielded 46% desired product, whereas Arg(Pbf) yielded 69% under identical conditions (3h cleavage), primarily due to reduced Trp modification.[3]
Experimental Protocols
Protocol A: Removal of Arg(Mtr) (The "Hard" Way)
Use this protocol only if your peptide requires Mtr for specific orthogonality or stability reasons.
Reagents:
-
Trifluoroacetic Acid (TFA)[3]
-
Phenol (Critical scavenger for Mtr)
-
Thioanisole (Accelerator)
-
Water[1]
-
1,2-Ethanedithiol (EDT) (If Cys/Met are present)
Workflow:
-
Cocktail Preparation: Prepare a cleavage cocktail of TFA / Phenol / Thioanisole / Water / EDT (82.5 : 5 : 5 : 5 : 2.5 v/v). Note: Phenol is essential for trapping the Mtr cation.
-
Incubation: Add cocktail to the resin-bound peptide (10 mL per gram of resin).
-
Reaction Time: Shake at room temperature for 3 to 6 hours .
-
Critical: If the peptide contains multiple Arg(Mtr) residues, extend time to 12–24 hours .
-
-
Monitoring: Withdraw a small aliquot at 3 hours, precipitate, and analyze by HPLC to check for the Mtr adduct (+212 Da shift).
-
Precipitation: Filter resin and precipitate filtrate into ice-cold diethyl ether.
Protocol B: Removal of Arg(Pbf) / Arg(MIS) (The "Modern" Way)
Standard protocol for high-throughput synthesis.
Reagents:
Workflow:
-
Cocktail Preparation: Prepare TFA / TIS / Water (95 : 2.5 : 2.5 v/v).
-
Incubation: Add to resin.
-
Reaction Time:
-
Arg(Pbf): 1–2 hours.
-
Arg(MIS): 15–30 minutes.[11]
-
-
Precipitation: Precipitate directly into cold ether.
Visualizing the Decision Process
The following diagram illustrates the selection logic for Arginine protecting groups based on peptide complexity and available resources.
Caption: Decision tree for selecting Arginine protecting groups. Pbf is the default choice; MIS is preferred for acid-sensitive sequences.
Novel Frontiers: Beyond Sulfonyls
While Pbf remains the industry workhorse, two emerging strategies are reshaping Arginine protection:
The "Super-Labile" MIS Group
1,2-dimethylindole-3-sulfonyl (MIS) is a recently revisited group that offers superior acid lability.
-
Mechanism: The indole ring stabilizes the cation significantly better than the benzofuran of Pbf.
-
Benefit: Allows for "mild" cleavage cocktails (e.g., dilute TFA) that preserve acid-sensitive modifications (like glycosylation or phosphorylation) elsewhere on the peptide.
Side-Chain Unprotected Arginine
A "Green Chemistry" approach that eliminates the protecting group entirely to improve Atom Economy.
-
Method: Uses Oxyma Pure / TBEC (tert-butyl ethyl carbodiimide) as coupling reagents in green solvents (e.g., 2-MeTHF).
-
Concept: By carefully controlling pH and activation kinetics, the acylation of the guanidino side chain is suppressed without needing a Pbf/Mtr group.
-
Limitation: Currently best suited for shorter peptides or specific sequences where solubility is not compromised by the charged Arg side chain.
Quantitative Data Summary
| Protecting Group | Cleavage Cocktail | Time to 100% Removal | Yield (Trp-Peptide) |
| Mtr | TFA / Phenol / Thioanisole | 6–24 Hours | < 50% |
| Pmc | TFA / Water | 2–4 Hours | ~46% |
| Pbf | TFA / Water | 1–2 Hours | ~69% |
| MIS | Dilute TFA | < 30 Mins | > 80% (Est.) |
References
-
Fields, C. G., & Fields, G. B. (1993).[3] Tetrahedron Letters, 34, 6661-6664.[3] (Comparison of Pmc vs Pbf yields).
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review including Mtr/Pbf mechanisms).
-
University of Barcelona. (2020). Revisiting NO2 and MIS as Protecting Groups of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. DSpace [diposit.ub.edu]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. WO2009124754A1 - Compositions containing cyclic peptides and methods of use - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4,5-Trimethylbenzenesulfonyl Chloride
For researchers and professionals in drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of managing chemical waste safely and effectively. 2,4,5-Trimethylbenzenesulfonyl chloride, a reactive sulfonyl chloride, requires specific handling and disposal procedures to mitigate risks and ensure laboratory and environmental safety. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and chemical reactivity.
Understanding the Risks: The Chemistry of 2,4,5-Trimethylbenzenesulfonyl Chloride
2,4,5-Trimethylbenzenesulfonyl chloride is a corrosive solid that is highly sensitive to moisture.[1][2][3] Its primary hazard lies in its vigorous reaction with water and other nucleophiles.[4][5][6] This reactivity, while useful in synthesis, necessitates a carefully controlled disposal process.
The core of the disposal procedure is the controlled hydrolysis of the sulfonyl chloride group. In this reaction, water acts as a nucleophile, attacking the electrophilic sulfur atom. This leads to the displacement of the chloride ion and the formation of the corresponding 2,4,5-trimethylbenzenesulfonic acid and hydrochloric acid (HCl).[5] Both of these products are corrosive and require neutralization before final disposal.
The overall hydrolysis reaction can be represented as follows:
C₉H₁₁ClO₂S + 2H₂O → C₉H₁₂O₃S + HCl
This reaction can be exothermic and will generate corrosive acidic byproducts. Therefore, the quenching process must be performed in a controlled manner, typically by slowly adding the sulfonyl chloride to a basic solution to neutralize the resulting acids as they are formed.
Essential Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Handling 2,4,5-Trimethylbenzenesulfonyl chloride and its reaction byproducts poses a significant risk of severe skin burns and eye damage.[1][7][8][9]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][10][11] | Protects against splashes of the corrosive chemical and quenching solution. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[7][11][12] | Prevents skin contact with the corrosive sulfonyl chloride and acidic byproducts. |
| Body Protection | A chemical-resistant lab coat or apron over full-length clothing.[2][10][11] | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | A respirator with an acid gas cartridge may be necessary if working with larger quantities or in an area with inadequate ventilation.[12] | Protects against inhalation of corrosive vapors, especially HCl gas. |
All disposal operations must be conducted within a certified chemical fume hood to ensure adequate ventilation and to contain any toxic or corrosive vapors.[1][9][13] An emergency eyewash station and safety shower must be readily accessible.[13]
Step-by-Step Disposal Protocol
This protocol details the in-lab quenching and neutralization of 2,4,5-Trimethylbenzenesulfonyl chloride.
Materials Required:
-
2,4,5-Trimethylbenzenesulfonyl chloride waste
-
A suitably sized beaker or flask
-
Stir bar and magnetic stir plate
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
pH paper or a calibrated pH meter
-
Appropriate waste container, clearly labeled
Experimental Workflow Diagram:
Caption: Workflow for the safe quenching and neutralization of 2,4,5-Trimethylbenzenesulfonyl chloride.
Procedure:
-
Prepare the Neutralizing Solution: In a beaker large enough to accommodate the volume of waste and neutralizing solution, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The volume should be sufficient to ensure a molar excess of the base.
-
Cool the Solution: Place the beaker in an ice bath and allow the solution to cool to 0-5 °C. This will help to control the exotherm of the hydrolysis and neutralization reactions.[14]
-
Controlled Addition: With vigorous stirring, slowly and carefully add the 2,4,5-Trimethylbenzenesulfonyl chloride waste to the cold basic solution. The addition should be done in small portions to manage the rate of reaction.
-
Observe and React: You will observe gas evolution (carbon dioxide) as the acidic byproducts are neutralized by the bicarbonate/carbonate. If the effervescence becomes too vigorous, cease the addition until it subsides.
-
Complete the Reaction: Once all the sulfonyl chloride has been added, continue to stir the mixture in the ice bath for at least one hour. Then, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2-3 hours to ensure the reaction is complete.[14]
-
Verify Neutralization: Check the pH of the resulting solution using pH paper or a pH meter. The target pH should be between 6 and 8. If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is reached.
-
Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, but always consult your institution's specific guidelines for aqueous waste disposal.[7] Do not discharge to sewer systems without prior approval.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Spill Response Workflow:
Caption: Step-by-step procedure for managing a spill of 2,4,5-Trimethylbenzenesulfonyl chloride.
Spill Cleanup Steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[7][15]
-
Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep up the material and place it in a clearly labeled, sealed container for disposal.[9][13] Avoid creating dust.[1][7][9] For spills in a solvent, contain the liquid with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[12][15][16] Do not use combustible materials.
-
Collection: Once absorbed, carefully scoop the material into a suitable container.[17]
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[15][18]
-
Disposal: The collected waste must be disposed of as hazardous chemical waste through your institution's environmental health and safety office.[7]
By adhering to these detailed procedures, laboratory professionals can confidently and safely manage the disposal of 2,4,5-Trimethylbenzenesulfonyl chloride, upholding the highest standards of scientific integrity and operational safety.
References
-
ChemBK. (2024, April 9). 2,4,6-Trimethylbenzenesulfonyl Chloride - Risk and Safety. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: Mesitylene-2-sulfonyl chloride. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Mesitylenesulfonyl chloride,2,4,6-Trimethylbenzenesulfonyl chloride - Risk and Safety. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Mesitylene. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
PubChem. (n.d.). 2-Mesitylenesulfonyl chloride. Retrieved from [Link]
-
Drexel University. (2013, January 1). Standard Operating Procedures For Thionyl Chloride Waste Handling. Retrieved from [Link]
-
CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of Organic Chemistry, 40(5), 733-739.
-
Environmental Health & Safety. (n.d.). Waste Disposal Procedure. Retrieved from [Link]
- Anderson, N. G., et al. (2012). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 16(5), 852-859.
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
-
State of Maine. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]
-
Wikipedia. (n.d.). Stockholm Convention on Persistent Organic Pollutants. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
US EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Princeton EHS. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Safely.io. (n.d.). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
S D FINE- CHEM LIMITED. (n.d.). sulphuryl chloride. Retrieved from [Link]
-
Reddit. (2023, January 31). Storage handling for Chemical - methane sulfonyl chloride. Retrieved from [Link]
-
NIOSH. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
YouTube. (2021, May 3). Sulfonyl Chlorides. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chembk.com [chembk.com]
- 3. Mesitylene-2-sulfonyl chloride | 773-64-8 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 6. CAS 773-64-8: Mesitylenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. chembk.com [chembk.com]
- 11. safelyio.com [safelyio.com]
- 12. nbinno.com [nbinno.com]
- 13. fishersci.ca [fishersci.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. carlroth.com [carlroth.com]
- 17. qmul.ac.uk [qmul.ac.uk]
- 18. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 2,4,5-Trimethylbenzenesulfonyl chloride
Technical Safety Protocol: 2,4,5-Trimethylbenzenesulfonyl Chloride
Executive Summary 2,4,5-Trimethylbenzenesulfonyl chloride is an electrophilic derivatizing agent used frequently in sulfonylation reactions. While valuable for synthesis, its hazard profile is dominated by two factors: high corrosivity (Skin Corr. 1B) and water reactivity .[1] Upon contact with moisture—whether atmospheric humidity or mucosal surfaces—it hydrolyzes to release hydrochloric acid (HCl) gas and the corresponding sulfonic acid.
This guide moves beyond generic safety advice to provide a causal, mechanism-based safety protocol. As researchers, we do not just "wear PPE"; we deploy a barrier strategy designed to defeat specific chemical permeation and reactivity risks.
Part 1: The Barrier Strategy (PPE)
Personal Protective Equipment (PPE) is your last line of defense. For sulfonyl chlorides, the primary failure mode is not immediate penetration, but permeation (molecular diffusion through the glove material) and respiratory irritation from hydrolysis byproducts.
Hand Protection: The Permeation Logic
Standard latex gloves are insufficient because sulfonyl chlorides can permeate latex matrices rapidly. Nitrile is acceptable for incidental splash but fails during prolonged immersion.
| Hazard Scenario | Recommended Material | Technical Rationale |
| Primary Handling (Weighing, Transfer) | Double-Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) | Provides a "sacrificial layer." If the outer glove is compromised, the inner glove protects during doffing. |
| Stock Solution / Spill Cleanup | Silver Shield / Laminate (e.g., EVOH) | Critical: Chlorinated organic compounds permeate nitrile over time. Laminate films offer >4-hour breakthrough times for aggressive electrophiles. |
| Incidental Splash | Standard Nitrile | Immediately remove and wash hands.[1] Do not reuse. |
Ocular & Face Defense[1][2][3]
-
Requirement: Chemical Splash Goggles (Indirect Vented).
-
Prohibited: Safety glasses with side shields.
-
Causality: 2,4,5-Trimethylbenzenesulfonyl chloride is a solid that can sublime or create dust. If dust contacts the eye, it hydrolyzes in the tear film, creating concentrated HCl directly on the cornea, leading to irreversible opacity.
-
Scale-Up Rule: If handling >5 grams, a Face Shield is mandatory to protect the neck and face from projectile hydrolysis (spattering) during quenching.
Respiratory & Body Defense
-
Respiratory: All operations must occur within a certified chemical fume hood.[2] If weighing outside a hood is unavoidable (not recommended), a NIOSH-approved respirator with Acid Gas/Organic Vapor (AG/OV) cartridges is required.
-
Body: Chemical-resistant lab coat (buttoned to the neck). For large-scale transfers, wear a chemically resistant apron (Tychem or PVC) to prevent chest/lap saturation in the event of a spill.
Part 2: Operational Workflow & Engineering Controls
The following workflow integrates safety checks directly into the experimental procedure.
Step 1: The "Dry" Weighing Protocol
-
The Risk: Static electricity can cause the light powder to disperse; atmospheric moisture causes degradation (releasing HCl).
-
The Fix:
-
Use an antistatic gun or ionizer on the spatula and weighing boat.
-
Keep the receiving flask under a gentle stream of Nitrogen or Argon during addition.
-
Do not leave the stock bottle open. Cap immediately to prevent hydrolysis.
-
Step 2: Reaction Setup
-
Solvent Selection: Avoid protic solvents (alcohols, water) unless intended for solvolysis. Use dry DCM, THF, or Toluene.
-
Base Trap: If the reaction generates HCl (e.g., sulfonylation of an amine), vent the reaction vessel through a base trap (NaOH solution) or use a scavenger base (Triethylamine/Pyridine) in the pot.
Step 3: The Quenching Protocol (Critical)
The most dangerous moment is quenching excess reagent. Direct addition of water causes a violent exotherm and HCl geyser.
The "Ice-Base" Quench Method:
-
Prepare a slurry of Ice and Saturated Sodium Bicarbonate (NaHCO₃) .
-
Cool the reaction mixture to 0°C.
-
Add the reaction mixture dropwise to the vigorously stirring ice/base slurry.
-
Observation: You will see effervescence (CO₂ release). This is normal.
-
Control: If bubbling becomes vigorous, stop addition and wait.
-
-
Test pH of the aqueous layer. It should be neutral or slightly basic (pH 7-8).
Part 3: Visualization of Safety Logic
The following diagram outlines the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational safety workflow for 2,4,5-Trimethylbenzenesulfonyl chloride, emphasizing the critical quenching step.
Part 4: Emergency Response & Disposal
Spill Management
-
Evacuate: If a large amount (>10g) is spilled outside a hood, evacuate the lab to allow dust/vapors to settle.
-
PPE Upgrade: Don Silver Shield gloves and a respirator.
-
Neutralize: Cover the spill with solid Sodium Bicarbonate or Calcium Carbonate.
-
Clean: Carefully sweep up the powder (avoid creating dust) or absorb liquids with vermiculite. Place in a sealed container labeled "Corrosive Acidic Waste."
Waste Disposal
-
Never dispose of unquenched sulfonyl chlorides in the solvent waste drum. They will react with moisture or other waste streams (e.g., alcohols), pressurizing the drum.
-
Procedure:
-
Follow the "Ice-Base" quench method described in Part 2.
-
Separate the organic layer (if extraction is performed).
-
The aqueous layer (containing sulfonates and salts) should be checked for pH (adjust to 6-9) and disposed of in the Aqueous Waste stream.
-
The organic layer goes to Halogenated Organic Waste .
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
